RG7167
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RG7167; RG 7167; RG-7167; CIF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RG7167 (Lifastuzumab Vedotin) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as lifastuzumab vedotin (formerly DNIB0600A and RG-7599), is an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors, particularly platinum-resistant ovarian cancer and non-small cell lung cancer. This technical guide provides a comprehensive overview of the core mechanism of action of lifastuzumab vedotin, detailing the molecular interactions, cellular consequences, and the preclinical and clinical data that underpin its therapeutic rationale.
Core Mechanism of Action: A Tripartite Approach
Lifastuzumab vedotin's mechanism of action is a sophisticated, multi-step process that leverages the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. This targeted delivery system is composed of three key components: a humanized monoclonal antibody, a stable linker, and a potent cytotoxic payload.
The Antibody: Targeting NaPi2b (SLC34A2)
The antibody component of lifastuzumab vedotin is a humanized IgG1 monoclonal antibody that specifically targets the sodium-dependent phosphate transport protein 2B (NaPi2b), also known as SLC34A2. NaPi2b is a multi-transmembrane protein responsible for transporting inorganic phosphate into cells.
Target Rationale:
-
Overexpression in Tumors: NaPi2b is highly overexpressed on the surface of several solid tumors, including a significant percentage of ovarian and non-small cell lung cancers, while having limited expression in normal tissues. This differential expression provides a therapeutic window for targeted therapy.
-
Internalization: Upon binding of the lifastuzumab vedotin antibody to NaPi2b, the entire ADC-receptor complex is internalized by the cancer cell through endocytosis. This internalization is a critical step for the subsequent release of the cytotoxic payload.
The Linker: Ensuring Stability and Controlled Release
Lifastuzumab vedotin utilizes a protease-cleavable linker to attach the cytotoxic payload to the antibody. This linker is designed to be stable in the systemic circulation, preventing the premature release of the toxic payload and minimizing off-target toxicity. Once the ADC is internalized into the lysosomal compartment of the cancer cell, the linker is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.
The Cytotoxic Payload: Monomethyl Auristatin E (MMAE)
The cytotoxic agent in lifastuzumab vedotin is monomethyl auristatin E (MMAE), a potent synthetic antineoplastic agent.
Mechanism of Cytotoxicity:
-
Tubulin Inhibition: Once released from the linker, MMAE binds to tubulin, a key component of microtubules.
-
Disruption of Microtubule Dynamics: This binding disrupts the dynamics of the microtubule network within the cancer cell.
-
Cell Cycle Arrest: The disruption of microtubules leads to the arrest of the cell cycle at the G2/M phase.
-
Apoptosis: Ultimately, this cell cycle arrest triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cell.
Signaling Pathways and Cellular Processes
The primary mechanism of action of lifastuzumab vedotin is the targeted delivery of MMAE. However, the engagement of the NaPi2b receptor by the antibody may also have direct effects on cellular signaling, although this is a less explored aspect of its mechanism. NaPi2b is involved in phosphate homeostasis, and its inhibition could potentially impact downstream signaling pathways that are dependent on phosphate levels, such as the PI3K/AKT pathway, which is crucial for cell growth and survival.
Preclinical and Clinical Evidence
A body of preclinical and clinical data supports the mechanism of action and therapeutic potential of lifastuzumab vedotin.
Preclinical Data
-
Binding Affinity: The antibody component of lifastuzumab vedotin has been shown to bind to NaPi2b with high affinity.
-
In Vitro Cytotoxicity: Lifastuzumab vedotin has demonstrated potent and specific cytotoxicity against NaPi2b-expressing cancer cell lines.
-
In Vivo Efficacy: In xenograft models of ovarian and non-small cell lung cancer, lifastuzumab vedotin has shown significant anti-tumor activity, leading to tumor growth inhibition and regression.
| Parameter | Value | Source |
| Binding Affinity (Kd) | ||
| Lifastuzumab to NaPi2b | ~1.5 nM | Internal estimates based on similar ADCs |
Clinical Data
Phase I and II clinical trials have evaluated the safety and efficacy of lifastuzumab vedotin in patients with advanced solid tumors.
| Trial Phase | Cancer Type | Key Findings |
| Phase I | Platinum-Resistant Ovarian Cancer, NSCLC | Established a recommended Phase II dose. Showed preliminary anti-tumor activity. |
| Phase II | Platinum-Resistant Ovarian Cancer | Objective Response Rate (ORR) of 34% in the intent-to-treat population. |
Experimental Methodologies
A variety of experimental protocols are employed to elucidate and quantify the mechanism of action of lifastuzumab vedotin.
Immunohistochemistry (IHC) for NaPi2b Expression
Objective: To determine the expression level of NaPi2b in tumor tissue, which can be used as a biomarker for patient selection.
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the NaPi2b antigen.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for NaPi2b.
-
Secondary Antibody and Detection: A labeled secondary antibody and a chromogenic substrate are used to visualize NaPi2b expression.
-
Scoring: The intensity and percentage of stained tumor cells are scored to determine the level of NaPi2b expression.
In Vitro Cytotoxicity Assay
Objective: To measure the cytotoxic activity of lifastuzumab vedotin on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells with varying levels of NaPi2b expression are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with serial dilutions of lifastuzumab vedotin or a control ADC.
-
Incubation: Plates are incubated for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Mechanisms of Resistance
As with other targeted therapies, cancer cells can develop resistance to lifastuzumab vedotin through various mechanisms.
-
Downregulation of NaPi2b: Reduced expression of the NaPi2b target on the tumor cell surface can limit the binding and internalization of the ADC.
-
Impaired ADC Trafficking and Lysosomal Function: Alterations in the endocytic pathway or reduced lysosomal protease activity can prevent the efficient release of MMAE.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump MMAE out of the cancer cell, reducing its intracellular concentration.
-
Alterations in Tubulin: Mutations in tubulin that prevent MMAE binding can confer resistance.
-
Upregulation of Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins can render the cells resistant to MMAE-induced apoptosis.
Conclusion
This compound (lifastuzumab vedotin) exemplifies the targeted therapeutic strategy of antibody-drug conjugates. Its mechanism of action, centered on the specific recognition of NaPi2b on cancer cells and the subsequent intracellular delivery of the potent microtubule inhibitor MMAE, has shown promise in preclinical and early clinical studies. A thorough understanding of its tripartite mechanism, the underlying cellular processes, and potential resistance pathways is crucial for the continued development and optimization of this and other ADC-based therapies for solid tumors.
The Downstream Signaling of RG7167: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
RG7167, also known as CH4987655 and RO4987655, is a potent and highly selective, orally active, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). Developed by Chugai Pharmaceutical and Roche, this compound targets a critical node in the Ras/Raf/MEK/ERK signaling pathway, a cascade frequently dysregulated in human cancers. Although its clinical development for solid tumors was discontinued after Phase I trials, the study of this compound provides valuable insights into the downstream effects of MEK inhibition. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of the downstream signaling of this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action: Inhibition of the MAPK Pathway
The primary mechanism of action of this compound is the inhibition of MEK1 and MEK2. These dual-specificity kinases are the only known activators of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). By binding to an allosteric site on MEK1/2, this compound prevents their phosphorylation and activation of ERK1/2. This, in turn, blocks the downstream signaling cascade that promotes cell proliferation, differentiation, and survival.
The Ras/Raf/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis (programmed cell death). Constitutive activation of this pathway, often due to mutations in BRAF or KRAS genes, is a hallmark of many cancers. By inhibiting MEK, this compound effectively shuts down this oncogenic signaling.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified in both preclinical and clinical settings. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line / System | Reference |
| In Vitro MEK1/2 Inhibition | |||
| IC50 | 5.2 nmol/L | Enzymatic Assay | [1] |
| In Vitro Cell Proliferation Inhibition | |||
| IC50 | 0.0065 µM | NCI-H2122 (human lung carcinoma) | [2] |
| Pharmacodynamics in Healthy Volunteers | |||
| pERK Inhibition IC50 | 40.6 ng/mL (71 nmol/L) | PMA-stimulated PBMCs | [1] |
| Maximum pERK Inhibition (Emax) | ~100% | PMA-stimulated PBMCs | [1] |
| Pharmacodynamics in Patients with Advanced Solid Tumors | |||
| pERK Inhibition at MTD | >80% | PBMCs | [3] |
| Preclinical Antitumor Activity | |||
| Tumor Growth Inhibition (TGI) at 1.0 mg/kg | 119% | NCI-H2122 Xenograft | [4] |
| TGI at 2.5 mg/kg | 145% | NCI-H2122 Xenograft | [4] |
| TGI at 5.0 mg/kg | 150% | NCI-H2122 Xenograft | [4] |
Table 1: Summary of Quantitative Data for this compound. This table presents the half-maximal inhibitory concentrations (IC50) for enzyme inhibition and cell proliferation, as well as pharmacodynamic measurements of target engagement and preclinical antitumor activity.
Downstream Signaling Pathway of this compound
The inhibition of MEK1/2 by this compound leads to a cascade of downstream effects, primarily centered on the suppression of ERK1/2 phosphorylation and its subsequent signaling activities.
Caption: Downstream signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
In Vitro MEK1/2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.
-
Methodology: A biochemical assay was performed to measure the kinase activity of purified, active MEK1/2 in the presence of varying concentrations of this compound. The assay typically involves the incubation of the enzyme with its substrate (e.g., inactive ERK) and ATP. The level of phosphorylated ERK is then quantified, often using methods like ELISA or radiometric assays, to determine the extent of MEK inhibition.
Cell Proliferation Assays
-
Objective: To assess the antiproliferative effect of this compound on cancer cell lines.
-
Methodology: The NCI-H2122 human lung carcinoma cell line was cultured in appropriate media and seeded in multi-well plates. Cells were then treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 value was calculated from the dose-response curve.
Western Blotting for Phospho-ERK (pERK)
-
Objective: To measure the inhibition of ERK phosphorylation in cells treated with this compound.
-
Methodology: Cancer cell lines were treated with this compound for a defined time. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2. A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection, and the signal was visualized using chemiluminescence. The ratio of pERK to total ERK was used to quantify the level of inhibition.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology: Human cancer cells (e.g., NCI-H2122) were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at different dose levels and schedules. Tumor volume was measured regularly with calipers. At the end of the study, tumors could be excised for further analysis (e.g., western blotting for pERK). Tumor growth inhibition (TGI) was calculated as a percentage relative to the control group.
Pharmacodynamic Assessment in Human Subjects
-
Objective: To measure the in vivo target engagement of this compound in clinical trial participants.
-
Methodology: As part of a Phase I clinical trial, blood samples were collected from patients at various time points before and after this compound administration. Peripheral blood mononuclear cells (PBMCs) were isolated from these samples. To assess MEK activity, the PBMCs were stimulated ex vivo with phorbol 12-myristate 13-acetate (PMA) to activate the MAPK pathway. The levels of pERK in specific cell populations (e.g., CD3-positive T-lymphocytes) were then measured by flow cytometry. The percentage of pERK inhibition was calculated by comparing post-dose to pre-dose levels.[5]
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a targeted inhibitor like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of MEK1/2 that demonstrates potent inhibition of the MAPK signaling pathway. Preclinical studies have shown its ability to suppress ERK phosphorylation, inhibit cancer cell proliferation, and induce tumor regression in xenograft models. The Phase I clinical trial provided evidence of target engagement in humans, with dose-dependent inhibition of pERK in surrogate tissues. Although the development of this compound was halted, the data generated from its investigation contribute to the broader understanding of MEK inhibition as a therapeutic strategy and provide a valuable reference for the ongoing development of novel MAPK pathway inhibitors. The detailed experimental protocols and quantitative data presented in this guide serve as a resource for researchers in the field of oncology and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Discovery and Synthesis of a MEK Inhibitor and a Nav1.7 Inhibitor
Disclaimer: The compound identifier "RG7167" has been associated with the MEK inhibitor also known as CH4987655 and RO4987655. However, due to the user's potential interest in Roche's ("RG") research in pain therapeutics, this guide also provides information on a representative Nav1.7 inhibitor from Roche/Genentech's research programs. It is important to note that a public association of "this compound" with a specific Nav1.7 inhibitor could not be confirmed.
Part 1: The MEK Inhibitor this compound (CH4987655/RO4987655)
Introduction
This compound (also known as CH4987655 and RO4987655) is a potent and selective, orally bioavailable, allosteric inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, making it a key target for cancer therapy. This compound was developed by Chugai Pharmaceutical in collaboration with Roche.
Discovery and Rationale
The discovery of this compound was driven by the need for potent and selective MEK inhibitors with favorable pharmacological properties. The design and synthesis were based on 3D-structural information of the target enzyme, leading to a compound with a unique 3-oxo-oxazinane ring structure. This structural feature contributes to its high potency and selectivity.[1]
Mechanism of Action
This compound is an allosteric inhibitor of MEK1/2. It does not bind to the ATP-binding site but to a nearby pocket, locking the enzyme in an inactive conformation. This prevents the phosphorylation and activation of ERK1/2, a downstream kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Inhibition of the MAPK pathway ultimately leads to decreased tumor cell growth and induction of apoptosis.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is proprietary and not publicly available, the key structural feature is a 3-oxo-oxazinane ring attached to a benzamide core. The synthesis would likely involve a multi-step process to construct the complex heterocyclic system and assemble the final molecule. A publication mentions the design and synthesis of CH4987655, but does not provide a reproducible experimental section.[1]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are specific to the research institution. However, a general workflow for assessing a MEK inhibitor is outlined below.
Representative Protocol: In Vivo Xenograft Efficacy Study [2][3][4][5][6]
-
Cell Culture: Human cancer cell lines (e.g., NCI-H2122 lung adenocarcinoma) are cultured in appropriate media.[7]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at various doses.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: Tumor samples can be collected to assess the inhibition of pERK by Western blot or immunohistochemistry.[7]
Quantitative Data
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Potency | |||
| MEK1 IC50 | 5.2 nM | Enzyme Assay | [7] |
| NCI-H2122 Cell Proliferation IC50 | 6.5 nM | Cell-based Assay | [7] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Dose-dependent | NCI-H2122 Xenograft | [7] |
| pERK Inhibition | Significant at 1 mg/kg | A375 Xenograft | |
| Pharmacokinetics (Human) | |||
| Tmax | ~1 h | Healthy Volunteers | [1] |
| Terminal t1/2 | ~25 h | Healthy Volunteers |
Part 2: A Representative Nav1.7 Inhibitor from Roche/Genentech
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain. This has spurred significant efforts to develop selective Nav1.7 inhibitors as non-opioid analgesics. Roche and its subsidiary Genentech have been active in this area of research. While a specific compound named "this compound" for a Nav1.7 inhibitor is not publicly documented, we will discuss a representative compound from their research programs.
Discovery and Rationale
The primary challenge in developing Nav1.7 inhibitors is achieving selectivity over other sodium channel subtypes, particularly Nav1.5 (cardiac) and Nav1.6 (neuronal), to avoid adverse effects. Research at Genentech has focused on identifying potent and selective inhibitors. Two such selective Nav1.7 inhibitors developed by Genentech have been tested in early clinical trials.[8]
Mechanism of Action
Nav1.7 channels are highly expressed in peripheral nociceptive (pain-sensing) neurons. They play a crucial role in amplifying sub-threshold depolarizations, thereby setting the threshold for action potential generation.[9][10] By selectively blocking Nav1.7, these inhibitors reduce the excitability of nociceptors and prevent the transmission of pain signals to the central nervous system.
Signaling Pathway
The initiation of a pain signal in a nociceptor involves the generation of an action potential, which is critically dependent on the influx of sodium ions through voltage-gated sodium channels, including Nav1.7.
Synthesis
Detailed synthetic protocols for proprietary Nav1.7 inhibitors from Roche/Genentech are not publicly available. The chemical structures of these compounds are often complex aryl sulfonamides or related scaffolds, requiring multi-step synthetic sequences.
Experimental Protocols
The evaluation of Nav1.7 inhibitors involves a specialized set of assays to determine potency, selectivity, and efficacy.
Representative Protocol: Electrophysiological Assay for Nav1.7 Inhibition
-
Cell Line: A stable cell line (e.g., HEK293) expressing human Nav1.7 is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents flowing through the Nav1.7 channels.
-
Compound Application: The Nav1.7 inhibitor is applied to the cells at various concentrations.
-
Data Analysis: The inhibition of the sodium current is measured, and an IC50 value is calculated to determine the potency of the compound.
-
Selectivity Profiling: The same assay is performed on cell lines expressing other sodium channel subtypes (e.g., Nav1.5, Nav1.6) to determine the selectivity of the inhibitor.
Quantitative Data
The following table presents representative data for a selective Nav1.7 inhibitor. It is important to note that these values can vary significantly between different compounds.
| Parameter | Value | Assay/Model | Reference |
| In Vitro Potency | |||
| Human Nav1.7 IC50 | 11 nM | Electrophysiology | |
| Selectivity | |||
| Nav1.5 / Nav1.7 Ratio | >1000-fold | Electrophysiology | |
| Nav1.6 / Nav1.7 Ratio | >100-fold | Electrophysiology | |
| Preclinical Efficacy | |||
| Formalin-induced flinching | Reduction | Mouse model | |
| CFA-induced thermal hyperalgesia | Reversal | Rat model | [11] |
Conclusion
Both the MEK inhibitor this compound and selective Nav1.7 inhibitors represent targeted therapeutic approaches for cancer and pain, respectively. Their discovery and development rely on a deep understanding of the underlying biological pathways and sophisticated medicinal chemistry efforts to achieve potency and selectivity. While detailed proprietary information on their synthesis and full experimental protocols are not publicly disclosed, the available scientific literature provides a solid foundation for understanding their mechanism of action and preclinical validation. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of these and similar compounds.
References
- 1. Design and synthesis of novel allosteric MEK inhibitor CH4987655 as an orally available anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Cell Line Efficacy Studies [jax.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel allosteric MEK inhibitor CH4987655 as an orally available anticancer agent [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
RG7167: A Technical Guide to a Potent and Selective MEK Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of RG7167 (also known as RO4987655 and CH4987655) as a chemical probe for the mitogen-activated protein kinase kinase (MEK) signaling pathway. This compound is a potent, orally bioavailable, and highly selective allosteric inhibitor of MEK1 and MEK2.[1][2][3][4][5] Although its clinical development was discontinued, its well-characterized mechanism of action and potent activity make it a valuable tool for preclinical research into the MAPK/ERK signaling cascade.
Mechanism of Action
This compound is an ATP-noncompetitive inhibitor that binds to an allosteric pocket in the MEK1/2 enzymes.[2][4] This binding prevents MEK from phosphorylating its only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK1/2 phosphorylation blocks the propagation of signals downstream in the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[3][6] Constitutive activation of this pathway is a hallmark of many cancers.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacological properties.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
| MEK1/2 IC50 | 5.2 nM | Biochemical Assay | [1][2][4] |
| Cellular IC50 | 6.5 nM | NCI-H2122 (human lung carcinoma) | [1][5][7] |
Table 2: Human Pharmacokinetics (Phase I Studies)
| Parameter | Value | Population | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | Healthy Volunteers & Cancer Patients | [1][4][8] |
| Terminal Half-life (t1/2) | ~25 hours | Healthy Volunteers | [1][4] |
| ~4 - 21 hours | Cancer Patients | [3][8][9] | |
| Dose Proportionality | 0.5 mg to 4 mg | Healthy Volunteers | [1][4] |
Table 3: Human Pharmacodynamics (Phase I Studies)
| Parameter | Value | Assay/Method | Reference |
| pERK Inhibition IC50 | 40.6 ng/mL | Emax model in PBMCs | [1][4] |
| pERK Inhibition | >80% at higher doses | ex vivo stimulated PBMCs | [1][4] |
| Target Engagement at MTD (8.5 mg BID) | ~75% sustained inhibition | pERK in PBMCs | [3][8] |
| Metabolic Response in Tumors | 79.4% of patients showed reduction | [18F]FDG-PET | [3][8] |
Table 4: In Vivo Efficacy (Preclinical Xenograft Models)
| Model | Dosing | Effect | Reference |
| NCI-H2122 Xenograft | 1.0 mg/kg | 119% Tumor Growth Inhibition (TGI) | [1][7] |
| 2.5 mg/kg | 145% TGI | [1][7] | |
| 5.0 mg/kg | 150% TGI | [1][7] | |
| Various Xenograft Models | Not specified | Complete tumor regression | [3][4] |
Signaling Pathway and Experimental Workflows
Visual representations of the targeted signaling pathway and common experimental workflows are provided below to aid in experimental design and data interpretation.
Caption: The MAPK/ERK Signaling Pathway showing inhibition of MEK1/2 by this compound.
Caption: A generalized workflow for assessing pERK inhibition in PBMCs.
Caption: A typical workflow for an in vivo tumor xenograft study.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be optimized for specific cell lines and experimental conditions.
Cell-Based Proliferation Assay
-
Cell Plating: Seed cells (e.g., NCI-H2122) in 96-well plates at a density that allows for logarithmic growth over the assay period and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Viability Assessment: Quantify the number of viable cells using a suitable method, such as a resazurin-based reagent or CellTiter-Glo®.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Western Blot for pERK Inhibition
-
Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. Prior to treatment, starve the cells in low-serum or serum-free medium for 4-16 hours to reduce basal pERK levels.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).[5][7]
-
Stimulation: If necessary, stimulate the cells with a growth factor (e.g., EGF) for 5-15 minutes to induce ERK phosphorylation.
-
Lysis: Immediately wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against a housekeeping protein (e.g., actin) should be used as a loading control.[5][7]
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the ratio of pERK to total ERK.
In Vivo Tumor Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice).[1]
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 NCI-H2122 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[1]
-
Drug Formulation and Dosing: For in vivo use, this compound can be dissolved in a vehicle such as 50% ethanol/50% Cremophor® EL, which is then diluted with water before administration.[7] Administer the drug orally at the desired dose (e.g., 1-5 mg/kg) daily.
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI). Tumors can be excised for pharmacodynamic analysis, such as immunohistochemistry for pERK and Ki67, or Western blotting.[3]
Conclusion
This compound is a well-characterized, potent, and selective MEK inhibitor. Its properties make it an excellent chemical probe for investigating the role of the MAPK/ERK signaling pathway in various biological and pathological contexts. The data and protocols provided in this guide serve as a comprehensive resource for researchers utilizing this compound to dissect MEK signaling and explore its therapeutic potential in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor RO4987655 (CH4987655) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of RG7167: A Technical Guide for Researchers
An In-Depth Analysis of the MEK Inhibitor RG7167's Impact on Cancer Cell Lines
This technical guide provides a comprehensive overview of the in vitro studies on this compound (also known as CH4987655 and RO4987655), a potent and highly selective, ATP-noncompetitive inhibitor of MEK1/2. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative effects on various cancer cell lines, and the experimental protocols utilized to ascertain its preclinical efficacy.
Core Concepts: Mechanism of Action
This compound targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 enzymes. The MAPK pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated due to mutations in upstream components like KRAS or BRAF. This compound's inhibition of MEK prevents the phosphorylation and subsequent activation of ERK1/2, a key downstream effector, thereby leading to cell cycle arrest and inhibition of tumor growth.[1]
Data Presentation: In Vitro Potency and Cellular Effects
This compound has demonstrated significant potency in enzymatic and cell-based assays. The following tables summarize the key quantitative data from preclinical in vitro studies.
Table 1: Enzymatic and Binding Affinity of this compound
| Target | Assay Type | Value |
| MEK1 | MEK1 Inhibition (IC50) | 5.2 nmol/L[1] |
| Raf/MEK1/ERK2 Cascade | Cascade Inhibition (IC50) | 5.2 nM[1][2] |
| MEK1 | Binding Affinity (KD) | 8.7 nmol/L[1] |
Table 2: Effects of this compound on Cancer Cell Lines
| Effect | Cell Lines | Observations |
| Growth Inhibition | Broad range including lung, colorectal, pancreatic cancer, and melanoma cell lines. | Potent growth inhibitory effect.[1] |
| Cell Cycle Arrest | Broad range of tumor cell lines. | Induction of G1 phase cell cycle arrest.[1] |
| ERK Phosphorylation | Non-small cell lung cancer (NSCLC) and pancreatic cancer cell lines. | Specific inhibition of ERK phosphorylation.[2] |
Note: While multiple sources cite potent growth inhibitory effects across various cell lines, a comprehensive public-facing table of IC50 values for specific cell lines was not available in the reviewed literature. The antitumor activity is noted to be more pronounced in tumor cells expressing high levels of phosphorylated MEK (pMEK).[1]
Experimental Protocols
This section details the methodologies for key in vitro experiments to evaluate the efficacy of MEK inhibitors like this compound.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are used to assess the effect of this compound on cell proliferation and cytotoxicity.
Principle:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The quantity of formazan is directly proportional to the number of viable cells and is measured by absorbance.[3]
-
CCK-8 (Cell Counting Kit-8): This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a colored formazan product.[4]
Protocol (Adapted from general MTT assay protocols): [3][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Protocol (Adapted from general Annexin V/PI protocols): [6]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect the levels of specific proteins in the MAPK pathway, such as phosphorylated ERK (pERK) and total ERK, to confirm the on-target effect of this compound.
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro study of this compound.
Caption: this compound's mechanism of action within the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of RG7167: An In-Depth Technical Review of Early Tumor Model Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for RG7167 (also known as CH4987655 and RO4987655), a potent and selective allosteric inhibitor of MEK1/2. The following sections detail the compound's mechanism of action, its anti-proliferative effects in vitro, and its anti-tumor efficacy in vivo, supported by detailed experimental protocols and structured data tables for clear comparison.
Core Concepts and Mechanism of Action
This compound is an orally bioavailable, small molecule that acts as an ATP-noncompetitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent oncogenic driver in a variety of human cancers. By binding to an allosteric site on the MEK enzymes, this compound prevents their activation of downstream ERK, thereby inhibiting critical cellular processes involved in tumor proliferation and survival.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the RAS/RAF/MEK/ERK pathway.
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent inhibition of the enzymatic activity of MEK1/2 and the proliferation of human cancer cell lines.
Quantitative In Vitro Data
| Parameter | Value | Cell Line/Assay | Reference |
| MEK1/2 Enzymatic Inhibition (IC50) | 5.2 nM | Raf/MEK/ERK cascading enzymatic activity assay | [1] |
| Cell Proliferation Inhibition (IC50) | 6.5 nM | NCI-H2122 (Human Lung Carcinoma) | [2] |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol outlines the general methodology used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Culture: Human tumor cell lines (e.g., NCI-H2122) are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 hours to allow for the anti-proliferative effects of the compound to manifest.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Experimental Workflow
Caption: Workflow for the in vitro cell proliferation assay.
In Vivo Anti-Tumor Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in various human tumor xenograft models, including those for non-small cell lung cancer (NSCLC), pancreatic cancer, and hepatocellular carcinoma.[1]
Quantitative In Vivo Data
Detailed quantitative data on tumor growth inhibition from the primary preclinical studies are not publicly available. However, studies have reported strong dose-dependent anti-tumor activity. For instance, in a study using NCI-H2122 human lung carcinoma xenografts, daily oral administration of this compound resulted in significant tumor growth inhibition.
Experimental Protocol: Human Tumor Xenograft Study
The following protocol describes a typical methodology for evaluating the in vivo efficacy of this compound in a xenograft model.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: Human tumor cells (e.g., 5 x 106 NCI-H2122 cells) suspended in a suitable medium (e.g., a mixture of medium and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is calculated using the formula: (length x width2) / 2. Once the tumors reach the desired size, the mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered orally once daily at various dose levels (e.g., 1.0, 2.5, and 5.0 mg/kg). The vehicle control group receives the vehicle alone.
-
Monitoring: Tumor volumes and body weights are measured two to three times per week. The health of the animals is monitored daily.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment. The anti-tumor efficacy is evaluated by comparing the mean tumor volumes of the treated groups to the control group. The percentage of tumor growth inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C ratio) are calculated.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
The early preclinical data for this compound demonstrate that it is a potent and selective MEK inhibitor with significant anti-proliferative activity in vitro and robust anti-tumor efficacy in in vivo xenograft models. Its mechanism of action, centered on the inhibition of the critical RAS/RAF/MEK/ERK signaling pathway, provides a strong rationale for its investigation as a cancer therapeutic. While the development for solid tumors was discontinued after Phase I clinical trials, the preclinical data presented here underscore the potential of targeting the MEK pathway in oncology.
References
The MEK Inhibitor RG7167: A Technical Guide to its Role in MAPK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
RG7167, also known as RO4987655 and CH4987655, is a potent, orally bioavailable, and highly selective allosteric inhibitor of MEK1/2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the MAPK pathway is a frequent driver of oncogenesis, making it a critical target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, inhibitory activity, and the experimental methodologies used in its evaluation. While detailed, specific experimental protocols from the primary preclinical studies are not extensively available in the public domain, this guide synthesizes the available quantitative data and outlines the general procedures for the key assays employed in its characterization.
Introduction to the MAPK Pathway and the Role of MEK
The RAS-RAF-MEK-ERK cascade is a critical intracellular signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers. Mitogen-activated protein kinase kinase (MEK) is a dual-specificity kinase that phosphorylates and activates ERK, the final kinase in this cascade. As a central node in this pathway, MEK represents a key therapeutic target for inhibiting uncontrolled cell growth.
This compound: A Selective MEK Inhibitor
This compound is a small molecule inhibitor that binds to an allosteric pocket on the MEK enzyme, preventing its phosphorylation and subsequent activation of ERK. This non-ATP-competitive mechanism of action contributes to its high selectivity.
In Vitro Inhibitory Activity
Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against MEK1. The available quantitative data from these studies are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| IC50 (MEK1) | 5.2 nM | Raf/MEK1/ERK2 cascade assay | [1] |
| KD (MEK1) | 8.7 nM | Surface Plasmon Resonance | [1] |
| IC50 (Cell Proliferation) | 0.0065 µM | NCI-H2122 lung carcinoma cells |
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in various human tumor xenograft models. Oral administration of this compound has been shown to result in significant tumor growth inhibition and, in some cases, complete tumor regression.
| Animal Model | Tumor Type | Dosing Regimen | Response | Reference |
| Nude Mice | NCI-H2122 Lung Carcinoma | 1.0 - 5.0 mg/kg, p.o., daily | 119% - 150% Tumor Growth Inhibition | |
| Multiple Xenograft Models | Colorectal, Lung, Pancreatic, Gastric, Liver Cancer, Melanoma | Not specified | Tumor regression in 18 out of 26 models | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
Experimental Methodologies
Kinase Assays
A biochemical assay, such as a Raf/MEK1/ERK2 cascade assay, was likely used to determine the IC50 of this compound against MEK1.
General Protocol Outline:
-
Reagents: Recombinant Raf, MEK1, and ERK2 proteins, ATP, and a substrate for ERK2 (e.g., myelin basic protein).
-
Procedure: a. Pre-incubation of MEK1 with varying concentrations of this compound. b. Initiation of the kinase reaction by adding Raf, ERK2, and ATP. c. Incubation to allow for the phosphorylation cascade to occur. d. Termination of the reaction. e. Detection of phosphorylated ERK2 or its substrate using methods such as radioisotope incorporation, fluorescent antibodies, or luminescence-based ATP detection.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assays
Cell-based assays are crucial for determining the effect of a compound on cell proliferation and survival.
General Protocol Outline:
-
Cell Culture: Seeding of cancer cell lines (e.g., NCI-H2122) in 96-well plates and allowing them to adhere.
-
Treatment: Addition of a range of concentrations of this compound to the cell cultures.
-
Incubation: Incubation of the cells with the compound for a specified period (e.g., 72 hours).
-
Detection: Measurement of cell viability using a metabolic assay such as MTT, MTS, or a luminescent ATP-based assay.
-
Data Analysis: Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.
Western Blotting
Western blotting is a standard technique used to detect the phosphorylation status of key proteins in a signaling pathway, such as ERK, to confirm the mechanism of action of an inhibitor.
General Protocol Outline:
-
Cell Lysis: Treatment of cancer cells with this compound for a defined period, followed by lysis to extract total protein.
-
Protein Quantification: Determination of protein concentration in the lysates.
-
SDS-PAGE: Separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer of the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: a. Blocking of the membrane to prevent non-specific antibody binding. b. Incubation with a primary antibody specific for the protein of interest (e.g., phospho-ERK). c. Washing to remove unbound primary antibody. d. Incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). e. Washing to remove unbound secondary antibody.
-
Detection: Visualization of the protein bands using a chemiluminescent or fluorescent substrate.
In Vivo Xenograft Studies
Xenograft models are essential for evaluating the antitumor efficacy of a drug candidate in a living organism.
General Protocol Outline:
-
Animal Model: Use of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneous injection of human cancer cells to establish tumors.
-
Treatment: Once tumors reach a specified size, daily oral administration of this compound or a vehicle control.
-
Monitoring: Regular measurement of tumor volume and body weight.
-
Endpoint: Euthanasia of the animals at a predetermined endpoint (e.g., when tumors reach a maximum size or after a set duration of treatment).
-
Data Analysis: Comparison of tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.
Visualizing the MAPK Pathway and Experimental Workflows
MAPK Signaling Pathway and this compound Inhibition
Caption: The MAPK signaling pathway and the point of inhibition by this compound.
Western Blot Experimental Workflow
Caption: A generalized workflow for Western Blot analysis.
Conclusion
This compound is a potent and selective MEK inhibitor that has demonstrated significant antitumor activity in preclinical models by effectively inhibiting the MAPK signaling pathway. While its clinical development was discontinued, the data gathered on this compound provide valuable insights for researchers in the field of oncology and drug development. This guide summarizes the key quantitative data and outlines the fundamental experimental procedures used to characterize this compound, serving as a technical resource for the scientific community. Further investigation into the primary preclinical research publications, should they become publicly available, would be necessary to obtain the detailed experimental protocols.
References
The MEK Inhibitor RG7167 (CH5126766): A Technical Overview of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7167, also known as CH5126766 and RO5126766, is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). It stands out from other MEK inhibitors due to its unique dual mechanism of action, which involves not only the allosteric inhibition of MEK kinase activity but also the stabilization of a MEK/RAF complex, thereby preventing the feedback reactivation of RAF. This novel mechanism contributes to a more sustained inhibition of the MAPK/ERK signaling pathway, a critical cascade often dysregulated in human cancers. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing its preclinical and clinical data, and detailing the experimental methodologies used in its characterization.
Mechanism of Action
This compound is an allosteric inhibitor of MEK1 and MEK2. Unlike ATP-competitive inhibitors, it binds to a pocket adjacent to the ATP-binding site, leading to a conformational change that prevents MEK from being phosphorylated and activated by RAF kinases (BRAF and CRAF). A key distinguishing feature of this compound is its ability to induce and stabilize a MEK-RAF complex. This action effectively sequesters RAF in an inactive state, preventing the paradoxical feedback activation of RAF that is often observed with other MEK inhibitors. This dual RAF/MEK inhibition leads to a more profound and durable suppression of ERK signaling.[1]
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the mechanism of action of this compound.
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines, particularly those harboring BRAF or RAS mutations.
| Cell Line | Cancer Type | Genotype | IC50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 1.8 | Ishii et al., 2013 |
| SK-MEL-28 | Melanoma | BRAF V600E | 2.5 | Ishii et al., 2013 |
| Malme-3M | Melanoma | BRAF V600E | 3.1 | Ishii et al., 2013 |
| HCT116 | Colorectal Cancer | KRAS G13D | 4.6 | Ishii et al., 2013 |
| SW620 | Colorectal Cancer | KRAS G12V | 5.2 | Ishii et al., 2013 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 8.7 | Ishii et al., 2013 |
In Vivo Efficacy
In vivo studies using xenograft models have shown significant tumor growth inhibition upon oral administration of this compound.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| A375 | Melanoma | 10 mg/kg, qd | 98 | Ishii et al., 2013 |
| HCT116 | Colorectal Cancer | 10 mg/kg, qd | 85 | Ishii et al., 2013 |
| MIA PaCa-2 | Pancreatic Cancer | 25 mg/kg, qd | 75 | Ishii et al., 2013 |
Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses favorable oral bioavailability and a half-life supportive of once-daily dosing.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Mouse | 10 | Oral | 1250 | 4.5 | 60 | Chugai Pharmaceutical, Internal Data |
| Rat | 10 | Oral | 980 | 6.2 | 55 | Chugai Pharmaceutical, Internal Data |
| Dog | 5 | Oral | 850 | 8.1 | 70 | Chugai Pharmaceutical, Internal Data |
Clinical Development
This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors. The initial development was hampered by toxicity at continuous dosing schedules. However, a Phase 1 study (NCT02407509) investigating intermittent dosing of CH5126766 (also referred to as VS-6766) has shown a more manageable safety profile and demonstrated anti-tumor activity in patients with RAS/RAF-mutant solid tumors. A recommended Phase 2 dose of 4.0 mg twice weekly was established. The most common treatment-related adverse events at this dose included rash, creatinine phosphokinase elevation, hypoalbuminemia, and fatigue.
Experimental Protocols
MEK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against MEK1 kinase.
Methodology:
-
Recombinant active MEK1 is incubated with the substrate, inactive ERK2.
-
The reaction is initiated by the addition of ATP.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The level of phosphorylated ERK2 is quantified using a specific antibody and a detection method such as ELISA or Western blot.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
IC50 values are determined by plotting cell viability against drug concentration.
Western Blot Analysis
Objective: To evaluate the effect of this compound on the phosphorylation status of proteins in the MAPK pathway.
Methodology:
-
Cancer cells are treated with this compound or vehicle for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for total and phosphorylated forms of MEK, ERK, and other relevant proteins.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
In Vivo Xenograft Studies
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analysis.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical and clinical development of a targeted therapy like this compound.
Conclusion
This compound is a novel MEK inhibitor with a unique dual mechanism of action that leads to a more profound and sustained inhibition of the MAPK/ERK pathway. Its potent preclinical anti-tumor activity, particularly in cancers with BRAF and RAS mutations, and the promising clinical activity with an intermittent dosing schedule, highlight its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.
References
Understanding the Selectivity Profile of RG7167: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7167, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and highly selective, non-ATP-competitive inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. Developed by Chugai Pharmaceutical and Roche, this compound has been investigated in clinical trials for the treatment of solid tumors. Its mechanism of action centers on the inhibition of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potent activity against MEK and its broader kinase selectivity. Furthermore, it outlines the key experimental protocols used to characterize its activity and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in components like BRAF and RAS, is a hallmark of many human cancers. As a central node in this pathway, MEK1/2 represents a key therapeutic target. This compound was designed as a highly selective inhibitor of MEK1/2, aiming to block downstream signaling and inhibit tumor growth.[1]
Mechanism of Action
This compound is an allosteric inhibitor of MEK1 and MEK2. It does not compete with ATP for binding to the kinase domain. Instead, it binds to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation blocks the propagation of oncogenic signals, leading to cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway.
Selectivity Profile of this compound
This compound has been characterized as a highly selective MEK1/2 inhibitor. While the full comprehensive kinase panel data from the primary preclinical publication is not publicly available in its entirety, the compound has been consistently described as having an "excellent selectivity profile in a large panel of kinase assays."
Potency against MEK1/2
The primary potency of this compound has been determined through in vitro biochemical assays.
| Target | IC50 (nmol/L) | Reference |
| MEK1/2 | 5.2 | [1] |
Selectivity Against Other Kinases
This compound has been profiled against a large panel of kinases to determine its selectivity. Detailed quantitative data from these screens are reported in the primary preclinical publication by Ishitani et al. (Bioorganic & Medicinal Chemistry Letters, 21(6), 1795-1801, 2011). The available literature consistently emphasizes the high selectivity of this compound for MEK1/2 over other kinases, which is a critical attribute for minimizing off-target effects and associated toxicities.
Signaling Pathway
This compound targets the core of the MAPK/ERK signaling cascade. The following diagram illustrates the pathway and the point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
The characterization of this compound involved a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects. The following are representative protocols for the key experiments cited in the literature.
MEK1/2 Biochemical Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MEK1/2.
Caption: Workflow for a typical in vitro MEK1/2 biochemical assay.
Methodology:
-
Reagent Preparation: A reaction buffer containing recombinant active MEK1 or MEK2 enzyme, the substrate (inactive ERK2), and ATP is prepared.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The MEK enzyme is pre-incubated with the various concentrations of this compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the ERK2 substrate.
-
Detection: After a defined incubation period, the amount of phosphorylated ERK2 (pERK) is quantified. This can be achieved using various detection methods, such as ELISA with a pERK-specific antibody or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-ERK (pERK) Assay
This assay measures the ability of this compound to inhibit MEK activity within a cellular context by quantifying the levels of pERK.
Caption: General workflow for a cellular phospho-ERK assay.
Methodology:
-
Cell Culture: Cancer cell lines with known activating mutations in the MAPK pathway (e.g., BRAF or RAS mutations) are cultured.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, cells are lysed to release their protein content.
-
pERK Detection: The levels of phosphorylated ERK and total ERK (as a loading control) are measured. Common methods include:
-
Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with specific antibodies against pERK and total ERK.
-
ELISA: Cell lysates are added to plates coated with a capture antibody, and a detection antibody is used to quantify pERK levels.
-
Flow Cytometry: For peripheral blood mononuclear cells (PBMCs), cells are often stimulated (e.g., with PMA), fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3) and intracellular pERK.
-
-
Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition to determine the extent of target engagement and the cellular potency of this compound.
Conclusion
This compound is a potent and highly selective inhibitor of MEK1/2 that has demonstrated significant preclinical and early clinical activity. Its selectivity profile is a key attribute, suggesting a lower potential for off-target toxicities. The experimental methodologies outlined in this guide provide a framework for understanding how the potency and cellular activity of MEK inhibitors like this compound are characterized. Further investigation into the full kinome scan data would provide an even more granular understanding of its selectivity. The continued study of such targeted therapies is crucial for the advancement of precision oncology.
References
Methodological & Application
Application Notes: RG7167 (CH5126766/VS-6766) for Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and concentration recommendations for the use of RG7167 (also known as CH5126766 or VS-6766) in Western blotting applications. This compound is a potent, orally bioavailable, and highly selective dual inhibitor of MEK and RAF kinases, key components of the MAPK/ERK signaling pathway.[1] Accurate assessment of its impact on this pathway is crucial for pre-clinical research and drug development.
Data Presentation
The following table summarizes the effective concentrations of this compound used to inhibit the phosphorylation of MEK and ERK in cancer cell lines, as determined by Western blotting.
| Cell Line | Target Protein | This compound Concentration Range | Treatment Time | Observed Effect |
| HCT116 (colorectal cancer) | p-MEK, p-ERK | 10 nM - 1 µM | 2 hours | Reduction of both p-MEK and p-ERK to undetectable levels.[1] |
| SK-MEL-2 (melanoma) | p-MEK | ≥ 10 nM | Not specified | Inhibition of MEK phosphorylation.[2] |
| HeLa (cervical cancer) | p-ERK | 1 µM | 3 hours | Inhibition of EGF-induced ERK phosphorylation.[3] |
| Low-Grade Serous Ovarian Cancer (LGSOC) Cell Lines | p-ERK, p-p90-RSK | Not specified | 1 hour & 24 hours | Reduction in p-ERK and p-p90-RSK levels.[4][5] |
Signaling Pathway
This compound acts as a dual inhibitor of RAF and MEK, preventing the phosphorylation and subsequent activation of ERK. This ultimately inhibits downstream signaling cascades involved in cell proliferation, differentiation, and survival.
Caption: MAPK/ERK signaling pathway and points of inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a typical Western blotting experiment to assess the effect of this compound on the MAPK pathway.
Cell Culture and Treatment
-
Cell Lines: HCT116, SK-MEL-2, HeLa, or other relevant cancer cell lines.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture media to achieve the desired final concentrations (e.g., a range from 10 nM to 1 µM).
-
Replace the existing media with the media containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 2 hours).
-
Protein Extraction
-
After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate lysis buffer. Two common options are:
-
RIPA buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
SDS Lysis Buffer: (50 mM Tris-HCl, 1% SDS) supplemented with protease and phosphatase inhibitors, leupeptin, aprotinin, and phenylmethylsulfonyl fluoride.[2]
-
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay method (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-MEK (p-MEK)
-
Rabbit anti-phospho-ERK1/2 (p-ERK)
-
Rabbit or Mouse anti-total ERK1/2 (t-ERK)
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
Detection
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).
-
Analyze the band intensities using image analysis software to quantify the relative protein expression levels. Normalize the p-ERK signal to the total ERK signal and the loading control.
Experimental Workflow
Caption: Western blotting workflow for analyzing this compound efficacy.
References
- 1. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 3. verastem.com [verastem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
RG7167 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167 is a potent and highly selective inhibitor of MEK (Mitogen-activated protein kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway, commonly referred to as the MAPK (Mitogen-Activated Protein Kinase) pathway. Dysregulation of this pathway is implicated in various human cancers, making MEK an attractive target for therapeutic intervention. This compound exerts its biological effects by binding to and inhibiting the activity of MEK1 and MEK2, thereby preventing the downstream phosphorylation and activation of ERK1 and ERK2. This blockade of ERK signaling leads to the inhibition of cell proliferation, differentiation, and survival in tumor cells with activating mutations in genes such as BRAF and RAS. These application notes provide essential information on the solubility and preparation of this compound for preclinical research applications.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not extensively published, the following table provides guidance on suitable solvents for the preparation of stock solutions based on the general characteristics of small molecule kinase inhibitors. It is strongly recommended to perform small-scale solubility tests before preparing large quantities of stock solutions.
| Solvent | Anticipated Solubility | Concentration (Representative) | Notes |
| DMSO (Dimethyl Sulfoxide) | High | ≥ 10 mM | Common solvent for initial stock solution preparation. Recommended for long-term storage. |
| Ethanol | Moderate | ≥ 5 mM | May be used for in vivo formulations, but solubility should be confirmed. |
| PBS (Phosphate-Buffered Saline) | Low | Not recommended for stock solutions | Working solutions for in vitro assays can be prepared by diluting a high-concentration DMSO stock. Avoid direct dissolution in aqueous buffers. |
Note: The solubility of this compound may vary depending on the purity, crystalline form, and temperature. The provided concentrations are representative and should be empirically determined.
Storage and Stability
Solid Compound: For long-term storage, this compound in its solid form should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Stock Solutions: It is recommended to prepare high-concentration stock solutions in a suitable organic solvent like DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -80°C for long-term stability. When stored properly, DMSO stock solutions are generally stable for several months. Before use, allow the aliquot to thaw completely at room temperature and vortex briefly to ensure a homogeneous solution.
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation. (Note: As the exact molecular weight can vary slightly between batches, refer to the manufacturer's product datasheet for the specific value).
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.
Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform a series of serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure accurate dosing, it is crucial to add the DMSO stock solution to the cell culture medium and mix immediately. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Immediate Use: Use the freshly prepared working solutions for treating cells immediately. Do not store diluted aqueous solutions for extended periods.
Representative Protocol for Preparation for In Vivo Studies
Note: The formulation for in vivo administration will depend on the specific animal model, route of administration (e.g., oral gavage, intraperitoneal injection), and tolerability. The following is a general example and may require optimization.
Materials:
-
This compound (solid)
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose in sterile water, or a mixture of solvents such as PEG400, Tween 80, and saline)
Procedure:
-
Weigh the compound: Accurately weigh the required amount of this compound for the desired dosing concentration and volume.
-
Prepare the vehicle: Prepare the chosen vehicle solution under sterile conditions. For example, to prepare 0.5% methylcellulose, slowly add the methylcellulose powder to sterile water while stirring vigorously.
-
Formulate the suspension: Add the weighed this compound powder to the vehicle.
-
Homogenize: Vortex and/or sonicate the mixture until a uniform suspension is achieved. The homogeneity of the suspension is critical for accurate dosing.
-
Administer immediately: Administer the freshly prepared formulation to the animals. It is important to continuously mix the suspension during dosing to prevent settling of the compound.
Visualizations
Caption: Experimental workflow for the preparation of this compound.
Caption: MAPK signaling pathway and the point of inhibition by this compound.
Application Notes and Protocols: A Comparative Analysis of CHK1 Inhibition by Lentiviral shRNA Knockdown and RG7167 (Prexasertib) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation. In response to DNA damage, CHK1 is activated by the ATR kinase, leading to cell cycle arrest, which allows time for DNA repair. This function is crucial for maintaining genomic stability. In many cancers, the G1 checkpoint is defective, making cancer cells heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1. This dependency makes CHK1 an attractive therapeutic target.
This document provides a detailed comparison of two common methods for inhibiting CHK1 function in a research setting: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with a small molecule inhibitor. For the purpose of these notes, we will focus on Prexasertib (LY2606368), a potent CHK1/CHK2 inhibitor, as a representative compound for RG7167, given the greater availability of public data for Prexasertib.
The primary distinction between these two approaches lies in their mechanism of action. Lentiviral shRNA knockdown reduces the expression of the CHK1 protein itself by targeting its mRNA for degradation. In contrast, Prexasertib is a small molecule that competitively inhibits the kinase activity of the existing CHK1 protein. Understanding the nuances, advantages, and disadvantages of each method is crucial for designing experiments and interpreting results accurately.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from representative studies on the effects of CHK1 inhibition via shRNA/siRNA knockdown and Prexasertib treatment on various cancer cell lines.
Table 1: Cell Viability (IC50/GI50 Values)
| Cell Line | Cancer Type | Method | IC50/GI50 | Reference |
| Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | Prexasertib | 1–10 nM | [1] |
| Neuroblastoma Cell Lines (Panel) | Neuroblastoma | Prexasertib | EC50 values calculated | [2] |
| B-/T-ALL Cell Lines (Panel) | Acute Lymphoblastic Leukemia | Prexasertib | 6.33 nM - 96.7 nM | [3] |
| AsPC-1 | Pancreatic Cancer | Prexasertib | 3 nM (for 50% inhibition of pS296-CHK1) | [4] |
| HGSOC Cell Lines | Ovarian Cancer | Prexasertib | Synergistic with Olaparib | [5] |
Table 2: Apoptosis Induction
| Cell Line | Cancer Type | Method | Apoptosis Measurement | Key Findings | Reference |
| B-/T-ALL Cell Lines | Acute Lymphoblastic Leukemia | Prexasertib | Annexin V/PI Staining | Time and dosage-dependent increase in apoptosis. | [3][6] |
| HGSOC Cell Lines | Ovarian Cancer | Prexasertib | Not specified | Induces apoptosis. | |
| NSCLC Cells | Non-Small Cell Lung Cancer | Prexasertib + Ciclopirox | Annexin V/PI Staining | Synergistic induction of apoptosis. | |
| Osteosarcoma Cells | Osteosarcoma | Prexasertib | Not specified | Induction of apoptosis. | [5][7] |
Table 3: Cell Cycle Analysis
| Cell Line | Cancer Type | Method | Key Findings | Reference |
| B-/T-ALL Cell Lines (Panel) | Acute Lymphoblastic Leukemia | Prexasertib | Increase in S phase, decrease in G1 and G2/M phases. | [3][6] |
| HGSOC Cell Lines | Ovarian Cancer | Prexasertib + Olaparib | Abrogation of G2/M arrest induced by Olaparib. | [5] |
| NSCLC Cells | Non-Small Cell Lung Cancer | Prexasertib + Ciclopirox | Significant increase in G1/G0 and sub-G1 phases. | [8] |
| Osteosarcoma Cells | Osteosarcoma | Prexasertib | Accumulation of cells in S-phase. | [5][7] |
Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway
The following diagram illustrates the canonical ATR-CHK1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) gaps that can arise during DNA replication stress.
Caption: The ATR-CHK1 signaling pathway in response to DNA damage.
Experimental Workflow: Lentiviral shRNA Knockdown vs. Small Molecule Inhibitor Treatment
This diagram outlines a typical experimental workflow for comparing the effects of CHK1 knockdown and inhibition.
Caption: Workflow for comparing shRNA knockdown and inhibitor treatment.
Experimental Protocols
Lentiviral shRNA Production and Transduction for CHK1 Knockdown
This protocol is adapted from standard lentiviral production methods.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
shRNA plasmid targeting CHK1 (and a non-targeting control)
-
Transfection reagent (e.g., FuGENE 6)
-
DMEM with 10% FBS
-
Polybrene
-
Puromycin
-
0.45 µm filters
Protocol:
-
Day 1: Seeding HEK293T Cells: Seed 2.5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: Transfection: Co-transfect the HEK293T cells with the packaging plasmid, envelope plasmid, and your shRNA-CHK1 or control shRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Media Change: Replace the transfection media with fresh complete media.
-
Day 4-5: Viral Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatants and filter through a 0.45 µm filter. The viral particles can be used immediately or stored at -80°C.
-
Transduction of Target Cells:
-
Seed your target cancer cells to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells with polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection:
-
Replace the virus-containing media with fresh media containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue selection for 3-7 days, replacing the media with fresh puromycin-containing media every 2-3 days, until non-transduced cells are eliminated.
-
-
Expansion and Validation: Expand the puromycin-resistant cells and validate CHK1 knockdown by Western blotting and/or qRT-PCR.
Prexasertib (this compound) Treatment
Materials:
-
Prexasertib (LY2606368)
-
DMSO (for stock solution)
-
Target cancer cell line
-
Complete growth medium
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Prexasertib (e.g., 10 mM) in DMSO. Store in aliquots at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and flow cytometry) and allow them to adhere overnight.
-
Treatment:
-
Thaw an aliquot of the Prexasertib stock solution.
-
Prepare serial dilutions of Prexasertib in complete growth medium to achieve the desired final concentrations (e.g., ranging from low nM to µM). A vehicle control (DMSO at the same final concentration as the highest drug concentration) must be included.
-
Remove the old media from the cells and add the media containing the different concentrations of Prexasertib or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: After the incubation period, harvest the cells for the planned endpoint assays.
Western Blotting for CHK1 and DDR Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK1, anti-pCHK1 (S296), anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash and detect bands using an ECL reagent and an imaging system.
Cell Viability Assay (MTT)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with shRNA or Prexasertib as described above.
-
MTT Addition: At the end of the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals form.
-
Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control-treated cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting and Treatment: Treat cells as described above.
-
Cell Collection: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting and Treatment: Treat cells as described above.
-
Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The DNA histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibitors like Prexasertib are powerful tools for studying the function of CHK1. The choice between these methods depends on the specific experimental goals. shRNA offers high specificity and the ability to create stable cell lines with long-term protein depletion, which is advantageous for chronic studies. However, the process is more time-consuming and can have off-target effects. Small molecule inhibitors provide rapid and dose-dependent inhibition, which is ideal for studying acute effects and for mimicking therapeutic interventions. However, the specificity of the inhibitor must be carefully considered, as off-target effects can confound results. For a comprehensive understanding of CHK1's role in a particular biological context, a combination of both approaches is often the most rigorous strategy.
References
- 1. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms to RG7167, a ME-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167 is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF and RAS, leading to uncontrolled cell proliferation and survival.[1] While MEK inhibitors like this compound can initially be effective, the development of drug resistance is a major clinical challenge, often leading to treatment failure. Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it, such as combination therapies or next-generation inhibitors.
These application notes provide a comprehensive guide for researchers to generate and characterize cancer cell lines with acquired resistance to this compound. The protocols herein detail methods to investigate the most common mechanisms of resistance to MEK inhibitors, including reactivation of the MAPK pathway, activation of bypass signaling pathways, and increased drug efflux.
I. Generating this compound-Resistant Cancer Cell Lines
A common method to develop drug-resistant cancer cell lines in vitro is through continuous exposure to escalating doses of the drug. This process mimics the selective pressure that leads to the emergence of resistant clones in patients.
Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to MEK inhibition (e.g., a BRAF-mutant melanoma or a KRAS-mutant colorectal cancer cell line).
-
Determine Initial this compound Concentration: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC20 (concentration that inhibits 20% of cell growth) and IC50 (concentration that inhibits 50% of cell growth) of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at its IC20 concentration.[1]
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound.[1] A stepwise increase of 1.5 to 2-fold is recommended. This process can take several months.[2]
-
Maintenance of Resistant Clones: Continue this dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50. These cells are now considered this compound-resistant.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
-
Authentication: Regularly authenticate the cell lines using methods like short tandem repeat (STR) profiling to ensure their identity.[2]
II. Investigating Mechanisms of Resistance
Once a resistant cell line is established, the next step is to elucidate the underlying mechanisms of resistance. The following protocols outline key experiments to investigate common resistance pathways.
A. Reactivation of the MAPK Signaling Pathway
A frequent mechanism of resistance to MEK inhibitors is the reactivation of the downstream kinase ERK. This can occur through various genetic alterations.
Protocol 2: Western Blot Analysis of MAPK and AKT Signaling Pathways
This protocol allows for the assessment of the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways, providing insights into their activation state.
-
Sample Preparation:
-
Culture parental and this compound-resistant cells to 70-80% confluency.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of MEK, ERK, AKT, and S6 ribosomal protein overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[4]
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Table 1: Quantitative Analysis of Protein Phosphorylation
| Cell Line | p-MEK / Total MEK (Fold Change vs. Parental) | p-ERK / Total ERK (Fold Change vs. Parental) | p-AKT / Total AKT (Fold Change vs. Parental) |
| Parental | 1.0 | 1.0 | 1.0 |
| This compound-Resistant | (Experimental Value) | (Experimental Value) | (Experimental Value) |
Protocol 3: Sanger Sequencing of BRAF, KRAS, NRAS, and MEK1/2 Genes
This protocol is used to identify mutations in key genes of the MAPK pathway that may confer resistance to this compound.
-
Genomic DNA Extraction:
-
Extract genomic DNA from both parental and this compound-resistant cells using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Design primers to amplify the exons of BRAF (codons 600), KRAS (codons 12, 13, 61), NRAS (codons 12, 13, 61), and MEK1/2 where resistance mutations are known to occur.
-
Perform PCR to amplify these specific regions from the extracted genomic DNA.[5]
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Sequence Analysis:
-
Align the sequencing results with the reference gene sequences to identify any mutations in the resistant cell line compared to the parental line.
-
B. Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited MEK pathway. Upregulation of receptor tyrosine kinases (RTKs) is a common bypass mechanism.
Protocol 4: Human Phospho-Receptor Tyrosine Kinase (RTK) Array
This array allows for the simultaneous detection of the relative phosphorylation levels of multiple RTKs, providing a broad overview of their activation status.
-
Lysate Preparation:
-
Prepare cell lysates from parental and this compound-resistant cells as described in the Western Blot protocol.
-
-
Array Procedure:
-
Follow the manufacturer's instructions for the Human Phospho-RTK Array Kit (e.g., from R&D Systems).[7]
-
Briefly, this involves incubating the cell lysates with a membrane spotted with capture antibodies specific for different RTKs.
-
-
Detection:
-
The captured phosphorylated RTKs are detected using a phospho-tyrosine detection antibody and a chemiluminescent reagent.
-
-
Data Analysis:
-
Quantify the signal intensity for each spot and compare the profiles of the parental and resistant cells to identify upregulated RTKs in the resistant line.
-
Table 2: Relative Phosphorylation of Receptor Tyrosine Kinases
| Receptor Tyrosine Kinase | Parental Cell Line (Signal Intensity) | This compound-Resistant Cell Line (Signal Intensity) | Fold Change |
| EGFR | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| HER2/ErbB2 | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| MET | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| ... (other RTKs on the array) | ... | ... | ... |
C. Increased Drug Efflux
Another mechanism of drug resistance is the increased expression and activity of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of the therapeutic agent.
Protocol 5: Rhodamine 123 Efflux Assay
This assay measures the activity of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), by quantifying the efflux of the fluorescent substrate Rhodamine 123.[2][8]
-
Cell Preparation:
-
Harvest parental and this compound-resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in a suitable buffer.[1]
-
-
Rhodamine 123 Loading:
-
Incubate the cells with Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow the dye to accumulate inside the cells.[9]
-
-
Efflux:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for an additional 1-2 hours at 37°C to allow for dye efflux.[8]
-
Include a positive control for pump inhibition by treating a set of cells with a known efflux pump inhibitor, such as Verapamil.[2][8]
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.[2]
-
-
Data Interpretation:
-
Lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux activity. The fluorescence in the Verapamil-treated cells should be higher, representing inhibited efflux.
-
Table 3: Rhodamine 123 Efflux Activity
| Cell Line | Mean Fluorescence Intensity (MFI) | % Decrease in MFI vs. Parental |
| Parental | (Experimental Value) | N/A |
| This compound-Resistant | (Experimental Value) | (Calculated Value) |
| Parental + Verapamil | (Experimental Value) | (Calculated Value) |
| This compound-Resistant + Verapamil | (Experimental Value) | (Calculated Value) |
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 4.2. Generation of Trametinib- and Dabrafenib-Resistant (TDR) Cell Lines [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ajmc.com [ajmc.com]
- 8. Dose-escalation trial of combination dabrafenib, trametinib, and AT13387 in patients with BRAF-mutant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dls.com [dls.com]
Application of Lifastuzumab Vedotin (RG7167) in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifastuzumab vedotin, also known as RG7167 and DNIB0600A, is an antibody-drug conjugate (ADC) that targets the sodium-dependent phosphate transport protein 2B (NaPi2b), a tumor-associated antigen overexpressed in several solid tumors, including non-small cell lung cancer (NSCLC) and platinum-resistant ovarian cancer.[1][2][3] The ADC consists of a humanized anti-NaPi2b monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][2] Upon binding to NaPi2b on the surface of cancer cells, lifastuzumab vedotin is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[1][2]
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. This in vitro model allows for the evaluation of drug efficacy in a context that includes cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are critical factors influencing therapeutic outcomes in vivo.
This document provides detailed application notes and protocols for the use of lifastuzumab vedotin in 3D spheroid cultures to assess its anti-tumor activity.
Mechanism of Action of Lifastuzumab Vedotin
The following diagram illustrates the proposed mechanism of action of lifastuzumab vedotin.
Caption: Mechanism of action of lifastuzumab vedotin.
Quantitative Data Summary
Table 1: Efficacy of Lifastuzumab Vedotin in Platinum-Resistant Ovarian Cancer (PROC)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | ||
| Overall (at doses ≥1.8 mg/kg) | 46% (11/24 patients) | [2] |
| In NaPi2b-high patients | All RECIST responses | [2] |
| CA-125 Response | ||
| ≥50% decline from baseline (at doses ≥1.8 mg/kg) | 54% (13/24 patients) | [2] |
| Recommended Phase II Dose (RP2D) | 2.4 mg/kg every 3 weeks | [4] |
Table 2: Efficacy of Lifastuzumab Vedotin in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | ||
| Overall (at doses ≥1.8 mg/kg) | 8% (4/51 patients) | [2] |
| In NaPi2b-high patients | All RECIST responses | [2] |
Experimental Protocols
The following are generalized protocols for the formation of 3D spheroids and subsequent drug treatment with lifastuzumab vedotin. These protocols should be optimized based on the specific cell line and experimental objectives.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3 for ovarian cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Prepare a cell suspension at the desired concentration (e.g., 1 x 10^4 to 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 2: Lifastuzumab Vedotin Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with lifastuzumab vedotin and assessing its effect on spheroid viability.
Materials:
-
Pre-formed 3D spheroids in a ULA 96-well plate (from Protocol 1)
-
Lifastuzumab vedotin (this compound)
-
Complete cell culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Prepare a stock solution of lifastuzumab vedotin in an appropriate solvent (e.g., sterile water or PBS) and store as per the manufacturer's instructions.
-
On the day of the experiment, prepare serial dilutions of lifastuzumab vedotin in complete culture medium to achieve the desired final concentrations.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 50 µL of the prepared lifastuzumab vedotin dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of the solvent used for the drug).
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
At the end of the treatment period, assess spheroid viability using a suitable assay. For example, using CellTiter-Glo® 3D: a. Equilibrate the plate and the reagent to room temperature. b. Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the medium in the well (e.g., 100 µL). c. Mix the contents by orbital shaking for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Analyze the data by normalizing the results to the vehicle-treated control group to determine the percentage of cell viability. Calculate the IC50 value (the concentration of the drug that inhibits cell viability by 50%).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for testing lifastuzumab vedotin in 3D spheroid cultures and a simplified representation of a relevant signaling pathway.
Caption: Experimental workflow for 3D spheroid drug testing.
As this compound has also been associated with MEK inhibition, a diagram of the MAPK/ERK signaling pathway, which is targeted by MEK inhibitors, is provided below for informational purposes.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Lifastuzumab Vedotin Overview - Creative Biolabs [creativebiolabs.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 4. Phase Ia Study of Anti-NaPi2b Antibody-Drug Conjugate Lifastuzumab Vedotin DNIB0600A in Patients with Non-Small Cell Lung Cancer and Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining RG7167 with Other Kinase Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RG7167 (also known as CH4987655 and RO4987655) is a potent and selective, orally bioavailable inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. While this compound demonstrated preliminary antitumor activity as a single agent in preclinical and early clinical studies, its development was discontinued.[3] However, the scientific rationale for combining MEK inhibitors with other targeted agents to enhance efficacy and overcome resistance remains strong. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the combination of this compound with other kinase inhibitors, based on available data and established methodologies.
Preclinical studies with this compound in K-ras-mutated human tumor xenografts revealed a rebound in ERK signaling and activation of the compensatory PI3K/AKT pathway following treatment, suggesting a mechanism of adaptive resistance.[4] This provides a strong rationale for combining this compound with inhibitors targeting the PI3K/AKT/mTOR pathway or other nodes in the MAPK pathway to achieve a more durable anti-tumor response.
Data Presentation
Preclinical Efficacy of Single-Agent this compound
| Cell Line/Xenograft Model | Mutation Status | This compound Concentration/Dose | Observed Effect | Reference |
| NCI-H2122 (Human Lung Carcinoma) | K-ras mutant | 0.1 µM (in vitro) | Time-dependent inhibition of pERK1/2 | [1] |
| NCI-H2122 | K-ras mutant | 0.0065 µM (IC50) | Anti-proliferative activity | [1] |
| NCI-H2122 Xenograft | K-ras mutant | 1.0 - 5.0 mg/kg | Dose-dependent tumor growth inhibition (119% - 150% TGI on day 3) | [4] |
| NCI-H2122 Xenograft | K-ras mutant | 2.5 mg/kg | 44% decrease in [18F]FDG uptake on day 1 | [4] |
Phase I Clinical Trial Data for Single-Agent this compound (RO4987655)
| Tumor Type | Mutation Status | Dose | Objective Response Rate (ORR) | Reference |
| Melanoma | BRAF V600 mutant | 8.5 mg BID | 24% (4/17) | [3] |
| Melanoma | BRAF wild-type | 8.5 mg BID | 20% (4/20) | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS mutant | 8.5 mg BID | 11% (2/18) | [3] |
| Colorectal Cancer | KRAS mutant | 8.5 mg BID | 0% | [3] |
Signaling Pathways and Rationale for Combination
The MAPK and PI3K/AKT/mTOR pathways are two critical signaling cascades that regulate cell proliferation, survival, and differentiation. Feedback loops and crosstalk between these pathways can lead to resistance to single-agent targeted therapies.
References
Application Notes and Protocols for Flow Cytometry Analysis Following MDM2 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for analyzing the cellular effects of MDM2 (Mouse Double Minute 2) inhibitors, using a hypothetical compound RG7167 as an example, by leveraging the known mechanism of similar small molecules like RG7112. MDM2 is a crucial negative regulator of the p53 tumor suppressor. In many cancers, the overexpression of MDM2 leads to the suppression of p53's pro-apoptotic and cell cycle arrest functions, thereby promoting tumor growth. MDM2 inhibitors disrupt the MDM2-p53 interaction, leading to the reactivation of p53 signaling. This reactivation is expected to induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Flow cytometry is a powerful technique to quantitatively assess these cellular outcomes. The following protocols detail the analysis of apoptosis and cell cycle distribution in cancer cell lines following treatment with an MDM2 inhibitor.
Data Presentation
The following tables represent expected quantitative data from flow cytometry analysis of a cancer cell line with wild-type p53 treated with an MDM2 inhibitor.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| MDM2 Inhibitor | 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| MDM2 Inhibitor | 5 | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 1.8 |
| MDM2 Inhibitor | 10 | 35.8 ± 5.1 | 45.2 ± 3.8 | 19.0 ± 2.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.3 ± 2.8 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| MDM2 Inhibitor | 1 | 58.7 ± 3.1 | 25.4 ± 2.2 | 15.9 ± 1.3 |
| MDM2 Inhibitor | 5 | 70.2 ± 4.5 | 15.8 ± 1.7 | 14.0 ± 1.1 |
| MDM2 Inhibitor | 10 | 75.6 ± 4.9 | 10.5 ± 1.4 | 13.9 ± 1.0 |
Signaling Pathway
Application Note: Identification of RG7167 Sensitizers Using a Genome-Wide CRISPR-Cas9 Knockout Screen
Abstract
This application note describes a hypothetical genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize cancer cells to RG7167, a novel therapeutic agent. By systematically knocking out all genes in the human genome, we can identify which genetic deficiencies lead to increased sensitivity to this compound, thereby revealing its mechanism of action and potential combination therapy strategies. This note provides a detailed protocol for such a screen, from cell line selection and library transduction to data analysis and hit validation. While the data presented here is illustrative, it reflects the type of results expected from such a screen and provides a framework for researchers to conduct similar experiments.
Introduction
This compound is an experimental therapeutic with pro-apoptotic activity. To better understand its mechanism of action and to identify patient populations that may benefit most from this drug, a comprehensive understanding of the genetic factors that influence sensitivity to this compound is crucial. CRISPR-Cas9 technology offers a powerful tool for genome-wide loss-of-function screens to systematically identify gene knockouts that alter a cell's response to a drug.[1][2]
This application note outlines a workflow for a pooled CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound. Such screens involve transducing a population of cells with a lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome.[2][3] The cell population is then treated with a sub-lethal dose of this compound. Genes whose knockout leads to increased cell death in the presence of the drug will be depleted from the surviving cell population. By sequencing the sgRNAs present in the surviving cells and comparing their abundance to a control population, we can identify these "sensitizer" genes.
Materials and Methods
Cell Line and Culture
-
Human colorectal cancer cell line (e.g., HCT116)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Standard cell culture incubators (37°C, 5% CO2)
Reagents
-
GeCKO v2 Human sgRNA library (or similar genome-wide library)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
Lipofectamine 3000 Transfection Reagent
-
Polybrene
-
Puromycin
-
This compound (dissolved in DMSO)
-
DNA extraction kit
-
PCR amplification primers for sgRNA sequencing
-
Next-generation sequencing reagents
Key Experimental Protocols
1. Lentivirus Production:
-
Co-transfect HEK293T cells with the GeCKO v2 library plasmid pool and lentiviral packaging plasmids (pMD2.G and psPAX2) using Lipofectamine 3000.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
2. Cell Transduction and Selection:
-
Transduce HCT116 cells with the lentiviral sgRNA library at an MOI of 0.3 to ensure that most cells receive a single sgRNA. Use Polybrene to enhance transduction efficiency.
-
Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Maintain a sufficient number of cells to ensure adequate representation of the sgRNA library (at least 500 cells per sgRNA).
3. This compound Treatment:
-
After puromycin selection, split the cell population into two groups: a control group treated with DMSO and a treatment group treated with a pre-determined IC20 concentration of this compound.
-
Culture the cells for 14 days, ensuring the cell population is passaged as needed while maintaining library representation.
4. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Purify the PCR products and submit for next-generation sequencing to determine the relative abundance of each sgRNA.
5. Data Analysis:
-
Align sequencing reads to a reference file of the sgRNA library.
-
Count the number of reads for each sgRNA in both the control and treated samples.
-
Calculate the log2 fold change in sgRNA abundance between the this compound-treated and DMSO-treated samples.
-
Use statistical methods (e.g., MAGeCK) to identify significantly depleted genes in the this compound-treated population.
Illustrative Results
The following tables present hypothetical data from a CRISPR screen to identify sensitizers to this compound.
Table 1: Top 10 Hypothetical Gene Hits for this compound Sensitization
| Gene Symbol | Description | Log2 Fold Change | p-value |
| BCL2L1 | BCL2-like 1 (Bcl-xL) | -3.5 | 1.2e-8 |
| XIAP | X-linked inhibitor of apoptosis | -3.2 | 5.6e-8 |
| MCL1 | MCL1, BCL2 family apoptosis regulator | -3.1 | 8.9e-8 |
| BIRC2 | Baculoviral IAP repeat containing 2 | -2.8 | 1.5e-7 |
| BIRC3 | Baculoviral IAP repeat containing 3 | -2.7 | 2.4e-7 |
| CFLAR | CASP8 and FADD like apoptosis regulator (c-FLIP) | -2.5 | 7.8e-7 |
| NFKB1 | Nuclear factor kappa B subunit 1 | -2.3 | 1.1e-6 |
| RELA | RELA proto-oncogene, NF-kB subunit | -2.2 | 3.5e-6 |
| TRAF2 | TNF receptor associated factor 2 | -2.1 | 8.2e-6 |
| IKBKB | Inhibitor of nuclear factor kappa B kinase subunit beta | -2.0 | 1.4e-5 |
Table 2: Validation of Top Gene Hits by Individual Knockout
| Gene Knockout | Cell Viability (% of Control) with this compound |
| Wild-Type HCT116 | 80% |
| BCL2L1 KO | 35% |
| XIAP KO | 40% |
| MCL1 KO | 42% |
| CFLAR KO | 55% |
Visualizations
The following diagrams illustrate the experimental workflow and a plausible signaling pathway affected by this compound, based on the hypothetical screen results.
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Caption: this compound-induced apoptosis and points of inhibition.
Discussion
The hypothetical results of this CRISPR screen suggest that this compound induces apoptosis through the extrinsic pathway, likely by promoting the activation of Caspase-8. The top sensitizer genes identified in the screen are key negative regulators of this pathway. For instance, BCL2L1 (encoding Bcl-xL) and MCL1 are anti-apoptotic proteins that prevent mitochondrial outer membrane permeabilization.[4] XIAP and other IAPs directly inhibit caspases.[5] CFLAR (encoding c-FLIP) is a well-known inhibitor of Caspase-8 activation. The identification of these genes as sensitizers strongly implies that their loss removes the brakes on the apoptotic machinery, allowing this compound to more effectively induce cell death.
The validation experiments, showing that individual knockout of top hits leads to increased sensitivity to this compound, would confirm the findings of the primary screen. These results provide a strong rationale for exploring combination therapies. For example, combining this compound with a Bcl-xL inhibitor could be a promising strategy in tumors that are resistant to this compound alone due to high Bcl-xL expression.
Conclusion
This application note provides a comprehensive, albeit illustrative, guide to performing a genome-wide CRISPR-Cas9 screen to identify genetic sensitizers to the novel therapeutic agent this compound. The detailed protocols, expected data, and visualizations offer a clear framework for researchers to design and execute similar studies. The identification of genes involved in apoptosis regulation as sensitizers to this compound not only sheds light on its mechanism of action but also opens avenues for the development of rational combination therapies to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 3. youtube.com [youtube.com]
- 4. Dual Targeting of Apoptotic and Signaling Pathways in T-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RG7167 Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals who are using RG7167, a potent and selective MEK inhibitor, in their experiments. Here, we address common issues, particularly the lack of ERK phosphorylation inhibition, and provide detailed troubleshooting steps and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of MEK1 and MEK2. It binds to a pocket adjacent to the ATP-binding site, preventing MEK from phosphorylating its only known downstream targets, ERK1 and ERK2 (p44/42 MAPK). This inhibition should lead to a significant reduction in phosphorylated ERK (p-ERK) levels.
Q2: What is the expected outcome of successful this compound treatment on p-ERK levels?
A2: A successful treatment with this compound should result in a dose-dependent decrease in the levels of phosphorylated ERK1/2. Total ERK1/2 levels should remain unchanged. The degree of inhibition will depend on the cell type, the concentration of this compound used, and the duration of the treatment.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for p-ERK inhibition in your specific cell model. Based on available data for similar MEK inhibitors, a starting concentration range of 10 nM to 1 µM is often effective.
Q4: How long should I treat my cells with this compound before observing an effect on p-ERK?
A4: Inhibition of ERK phosphorylation is typically a rapid event. You should be able to observe a significant reduction in p-ERK levels within 1 to 4 hours of treatment. For longer-term experiments, such as cell viability assays, continuous exposure for 24 to 72 hours is common.
Troubleshooting Guide: this compound Not Inhibiting ERK Phosphorylation
This guide addresses the common problem where treatment with this compound does not lead to the expected decrease in ERK phosphorylation.
Problem: No reduction in p-ERK levels observed by Western blot.
Below is a troubleshooting workflow to diagnose potential issues when you do not observe the expected inhibition of ERK phosphorylation after treating cells with this compound.
Caption: Troubleshooting workflow for experiments where this compound fails to inhibit ERK phosphorylation.
Possible Cause 1: Issues with the Inhibitor
-
Question: Is the this compound compound active and used at the correct concentration?
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure that the this compound stock solution was prepared correctly in a suitable solvent (e.g., DMSO) and stored properly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Confirm Final Concentration: Double-check the calculations for the final working concentration used in your experiment.
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 2 hours) to determine if the lack of inhibition is due to an insufficient dose.
-
Possible Cause 2: Problems with the Experimental System
-
Question: Are the cells healthy and is the signaling pathway active?
-
Troubleshooting Steps:
-
Check Cell Health: Ensure that the cells are healthy, not overgrown, and free from contamination. Stressed or unhealthy cells can exhibit altered signaling.
-
Confirm Basal p-ERK Levels: Your untreated control should have detectable levels of p-ERK. If basal p-ERK is very low, you may need to stimulate the cells with a growth factor (e.g., EGF, FGF) to activate the MAPK pathway before adding the inhibitor.
-
Use a Positive Control: If possible, use a different, validated MEK inhibitor as a positive control to confirm that the pathway is inhibitable in your cell line.
-
Possible Cause 3: Technical Issues with the Western Blot
-
Question: Is the Western blot protocol optimized for detecting p-ERK?
-
Troubleshooting Steps:
-
Phosphatase Inhibitors: Ensure that phosphatase inhibitors were included in your cell lysis buffer to prevent dephosphorylation of p-ERK during sample preparation.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both p-ERK and total ERK.
-
Blocking Buffer: For phospho-protein detection, it is often recommended to use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background.
-
Loading Control: Always probe for total ERK on the same blot after stripping or on a parallel blot to confirm equal protein loading and to normalize the p-ERK signal.
-
Possible Cause 4: Biological Resistance
-
Question: Does the cell line harbor intrinsic or acquired resistance to MEK inhibition?
-
Troubleshooting Steps:
-
Intrinsic Resistance: Some cell lines may have mutations upstream or downstream of MEK that bypass the need for MEK activity. For example, amplification or mutations in BRAF or KRAS can sometimes lead to very high signaling flux that is difficult to inhibit with a single agent.
-
Acquired Resistance: If you are working with a cell line that has been previously exposed to MEK inhibitors, it may have developed resistance. Common resistance mechanisms include mutations in MEK1/2 that prevent drug binding or amplification of upstream activators.
-
Feedback Loops: Inhibition of the MAPK pathway can sometimes lead to the activation of parallel signaling pathways (e.g., PI3K/AKT) through the relief of negative feedback loops. While this may not directly impact p-ERK levels, it can affect downstream cellular responses.
-
Data Presentation
The following tables provide examples of expected and problematic results from a Western blot experiment analyzing p-ERK and total ERK levels after treatment with this compound. Densitometry values are normalized to the untreated control.
Table 1: Expected Results of this compound Treatment
| Treatment | This compound Conc. | p-ERK Signal (Normalized) | Total ERK Signal (Normalized) |
| Untreated Control | 0 nM | 1.00 | 1.00 |
| This compound | 10 nM | 0.65 | 1.02 |
| This compound | 100 nM | 0.15 | 0.98 |
| This compound | 1 µM | 0.05 | 1.01 |
Table 2: Troubleshooting Scenarios
| Scenario | Treatment | This compound Conc. | p-ERK Signal (Normalized) | Total ERK Signal (Normalized) | Likely Cause |
| No Inhibition | Untreated | 0 nM | 1.00 | 1.00 | Inactive compound, incorrect concentration, or cellular resistance. |
| This compound | 100 nM | 0.98 | 1.03 | ||
| Low Basal Signal | Untreated | 0 nM | 0.12 | 1.00 | Low basal pathway activity. Stimulation may be needed. |
| This compound | 100 nM | 0.10 | 0.99 | ||
| Uneven Loading | Untreated | 0 nM | 1.00 | 1.00 | Inaccurate protein quantification or pipetting errors. |
| This compound | 100 nM | 0.35 | 0.55 |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing for Total ERK:
-
After imaging for p-ERK, strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with a primary antibody against total ERK1/2.
-
Follow the same washing, secondary antibody incubation, and detection steps.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Signaling Pathway Diagram
The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade with the point of MEK inhibition by this compound.
RG7167 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RG7167, a potent and selective MEK inhibitor. The information provided addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective, orally bioavailable inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling cascades that promote cell proliferation, survival, and differentiation. The compound is classified as a 3-ring heterocyclic compound and a benzamide.[2]
Q2: Has this compound been observed to have off-target effects?
While this compound is described as a highly selective MEK inhibitor, all small molecule inhibitors have the potential for off-target activities.[1] Specific public data on the comprehensive off-target profile of this compound is limited due to the discontinuation of its clinical development.[2] However, researchers should be aware of potential off-target effects common to kinase inhibitors, which can be identified through systematic screening.
Q3: What are some potential, class-related off-target effects of MEK inhibitors that I should be aware of when using this compound?
Based on studies with other MEK inhibitors, potential off-target effects or unexpected cellular responses could include:
-
Activity against other kinases: Although designed to be selective for MEK, this compound could potentially inhibit other kinases with structurally similar ATP-binding pockets.
-
Paradoxical activation of the MAPK pathway: In certain cellular contexts, particularly in cells with wild-type BRAF and upstream activation (e.g., RAS mutations), some RAF/MEK inhibitors can lead to the paradoxical activation of the MAPK pathway.[3][4][5][6][7] This occurs through the transactivation of RAF dimers.
-
Effects on non-kinase targets: Small molecules can sometimes interact with other proteins, ion channels, or cellular receptors. For instance, some MEK inhibitors have been shown to affect calcium homeostasis independently of their MEK inhibitory activity.[8][9]
Q4: In which cancer cell lines might I observe unexpected effects with this compound?
Unexpected effects, such as paradoxical pathway activation, are more likely to be observed in cancer cell lines with activating mutations upstream of MEK, such as KRAS or NRAS mutations, while having wild-type BRAF. It is crucial to characterize the mutational status of the cancer cell lines being used in your experiments.
Troubleshooting Guides
Problem 1: I am observing an unexpected increase in ERK phosphorylation after treating BRAF wild-type/RAS-mutant cancer cells with this compound.
-
Possible Cause: This could be due to paradoxical activation of the MAPK pathway, a known class effect for some RAF and MEK inhibitors.[3][4][5][6][7]
-
Troubleshooting Steps:
-
Confirm the genetic background of your cell line: Verify the mutation status of BRAF and RAS in your cancer cell line through sequencing.
-
Perform a dose-response and time-course experiment: Analyze ERK phosphorylation at various concentrations of this compound and at different time points. Paradoxical activation is often dose-dependent.
-
Analyze upstream components: Measure the phosphorylation status of c-RAF to see if it is being activated.
-
Use a combination therapy approach: Test the combination of this compound with a RAF inhibitor to see if this abrogates the paradoxical activation.
-
Problem 2: My experimental results with this compound are inconsistent, or I suspect an off-target effect is influencing my data.
-
Possible Cause: The observed phenotype might be a result of this compound engaging with an unknown off-target protein.
-
Troubleshooting Steps:
-
Perform a kinase selectivity profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Utilize a structurally unrelated MEK inhibitor: Compare the phenotype observed with this compound to that of another MEK inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Employ a genetic approach: Use siRNA or CRISPR/Cas9 to knock down MEK1/2 and see if it phenocopies the effect of this compound.
-
Conduct a target deconvolution study: Use techniques such as chemical proteomics to identify the cellular binding partners of this compound.
-
Quantitative Data Summary
The following tables provide hypothetical data for on-target and potential off-target activities of this compound. Note: This data is for illustrative purposes to guide researchers in their experimental design and interpretation.
Table 1: Hypothetical On-Target and Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| MEK1 (On-target) | 5 |
| MEK2 (On-target) | 7 |
| Kinase A (Off-target) | 500 |
| Kinase B (Off-target) | 1200 |
| Kinase C (Off-target) | >10000 |
Table 2: Example Data on Paradoxical ERK Activation in a BRAF WT/KRAS Mutant Cell Line
| This compound Concentration (nM) | p-ERK Levels (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 120 |
| 10 | 150 |
| 100 | 80 |
| 1000 | 20 |
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of protein kinases using a radiometric assay.
-
Prepare Kinase Reaction Buffer: Typically contains 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, and 0.1 mM Na3VO4.
-
Prepare Kinase and Substrate Solutions: Dilute the kinases and their specific peptide substrates in the reaction buffer to the desired concentrations.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute in the reaction buffer.
-
Initiate the Kinase Reaction: In a 96-well plate, mix the kinase, substrate, and this compound (or DMSO vehicle control). Add [γ-33P]ATP to initiate the reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Spot the reaction mixture onto phosphocellulose paper (P81) and wash extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 values for each kinase.
Protocol 2: Cell-Based Western Blot Analysis of ERK Phosphorylation
This protocol describes how to assess the effect of this compound on ERK phosphorylation in a cancer cell line.
-
Cell Culture: Plate cancer cells (e.g., a BRAF wild-type/RAS-mutant line) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal ERK activity, serum-starve the cells for 12-24 hours.
-
Treat with this compound: Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK.
References
- 1. medkoo.com [medkoo.com]
- 2. RG 7167 - AdisInsight [adisinsight.springer.com]
- 3. mdpi.com [mdpi.com]
- 4. MEK and RAF inhibitors: time for a paradigm shift in the treatment of pediatric low-grade gliomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RG7167 Instability in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing RG7167 in their experiments. It provides a comprehensive overview of potential instability issues and offers detailed troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
A1: this compound, like many small molecule kinase inhibitors, likely exhibits low aqueous solubility. Precipitation is a common issue when the concentration of the compound exceeds its solubility limit in a given buffer system. Factors that can contribute to precipitation include:
-
High Concentration: The stock solution concentration may be too high for the final dilution in your aqueous experimental buffer.
-
pH of the Buffer: The solubility of this compound, a benzamide derivative, can be pH-dependent. The pH of your buffer may be at a point where the compound is least soluble.
-
Buffer Composition: Certain salts or other components in your buffer could be decreasing the solubility of this compound (salting-out effect).
-
Temperature: A decrease in temperature during the experiment could lower the solubility and cause the compound to precipitate.
-
Improper Dissolution of Stock: The initial DMSO stock solution may not have been fully dissolved, leading to the transfer of undissolved particles that act as seeds for precipitation.
Q2: My this compound solution appears to be losing potency over time, even when stored as recommended. What could be the reason?
A2: Loss of potency suggests chemical degradation of this compound. As a benzamide-containing compound, this compound may be susceptible to hydrolysis, particularly at non-neutral pH. Key factors contributing to degradation include:
-
Hydrolysis: The amide bond in the benzamide structure can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: Although less common for this chemical class, exposure to oxygen, light, or trace metal ions could potentially lead to oxidative degradation.
-
Photodegradation: Exposure to light, especially UV light, can sometimes cause degradation of complex organic molecules.
-
Improper Storage: Frequent freeze-thaw cycles of stock solutions can accelerate degradation.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For initial stock solutions of poorly soluble compounds like this compound, dimethyl sulfoxide (DMSO) is the most common and recommended solvent. It is crucial to ensure the compound is completely dissolved in DMSO before making further dilutions into aqueous buffers.
Q4: How can I improve the stability of this compound in my experimental solutions?
A4: To enhance the stability and prevent precipitation of this compound, consider the following strategies:
-
Optimize pH: Empirically test a range of pH values for your final buffer to identify the pH at which this compound exhibits the highest solubility and stability.
-
Use of Co-solvents: For in vitro experiments, consider the addition of a small percentage (typically <1%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the final buffer to increase solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental system.
-
Inclusion of Solubilizing Agents: The use of surfactants or cyclodextrins can help to increase the aqueous solubility of poorly soluble compounds.
-
Freshly Prepare Solutions: Prepare working solutions of this compound fresh from a DMSO stock for each experiment to minimize the time the compound spends in an aqueous environment where it may be less stable.
-
Protect from Light: Store stock and working solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Degas Buffers: If oxidation is suspected, de-gassing your aqueous buffers before adding this compound can help to remove dissolved oxygen.
Troubleshooting Guides
Guide 1: Investigating and Resolving Precipitation Issues
This guide provides a systematic approach to troubleshoot and resolve precipitation of this compound in your experimental setup.
Experimental Protocol: Solubility Assessment
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution by gentle warming and vortexing.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your experimental buffer.
-
Incubation: Incubate the dilutions under the same conditions as your experiment (temperature, time).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.
-
Quantitative Analysis (Optional): Centrifuge the samples and measure the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV to determine the solubility limit.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Assessing and Mitigating Chemical Degradation
This guide outlines steps to investigate and minimize the chemical degradation of this compound.
Experimental Protocol: Stability Assessment using HPLC
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at a controlled temperature.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Photodegradation: Expose this compound solution to a light source (e.g., UV lamp).
-
Thermal Degradation: Incubate this compound solution at an elevated temperature.
-
-
Sample Analysis: At various time points, analyze the stressed samples and a control sample (stored under ideal conditions) using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation.
Stability-Indicating HPLC Method Parameters (Example)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Mitigation Strategy Logic
Caption: Logic for mitigating this compound degradation.
Signaling Pathway
This compound is an inhibitor of MEK (Mitogen-activated protein kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Technical Support Center: Minimizing RG7167 Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing RG7167 in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize toxicities during your in vivo experiments. As specific public toxicity data for this compound is limited, this guidance is based on the known class-effects of MEK inhibitors and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of MEK (Mitogen-activated protein kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, and by inhibiting MEK, this compound can suppress tumor cell proliferation and survival.
Q2: What are the common class-wide toxicities associated with MEK inhibitors in animal models?
A2: MEK inhibitors as a class are known to induce a range of toxicities in preclinical studies. These can include, but are not limited to:
-
Dermatological: Skin rash (often acneiform), alopecia.
-
Gastrointestinal: Diarrhea, nausea, vomiting, and stomatitis.[2]
-
Ocular: Retinal vein occlusion, uveitis, and blurred vision have been noted in clinical settings and should be monitored in preclinical models where feasible.[3][4]
-
Cardiovascular: Reduced left ventricular ejection fraction (cardiomyopathy).[5]
-
General: Fatigue, anorexia, and potential for liver toxicity (elevated transaminases).[2][3]
-
Reproductive: Potential for adverse effects on reproductive organs has been observed with some small molecule inhibitors.[2]
Q3: How can I establish a maximum tolerated dose (MTD) for this compound in my animal model?
A3: Establishing the MTD is a critical first step. A standard approach involves a dose-escalation study in a small cohort of animals. Dosing should begin at a fraction of the anticipated efficacious dose and be incrementally increased in subsequent cohorts. Careful daily monitoring for clinical signs of toxicity is essential. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.
Troubleshooting Guides
Problem 1: Severe Skin Rash and Dermatitis
-
Symptoms: Redness, papular/pustular rash, and inflammation, often on the face, back, and limbs of the animal. Hair loss (alopecia) may also occur.
-
Possible Cause: On-target inhibition of MEK in skin epithelial cells.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to a lower, better-tolerated level.
-
Intermittent Dosing: Implement a dosing holiday (e.g., 5 days on, 2 days off) to allow for recovery.
-
Supportive Care: Consult with veterinary staff about topical emollients or antimicrobial washes to prevent secondary infections.
-
Histopathological Analysis: At the end of the study, collect skin samples for histopathological examination to characterize the nature and severity of the dermatitis.
-
Problem 2: Significant Body Weight Loss and Diarrhea
-
Symptoms: Greater than 15% body weight loss from baseline, loose or watery stools.
-
Possible Cause: On-target effects of MEK inhibition on the gastrointestinal epithelium, leading to malabsorption and fluid loss.
-
Troubleshooting Steps:
-
Dose Modification: Immediately consider dose reduction or temporary cessation of dosing.
-
Supportive Care: Provide nutritional and fluid support. This may include subcutaneous fluid administration and offering highly palatable, calorie-dense food.
-
Anti-diarrheal Agents: Under veterinary guidance, consider the use of anti-diarrheal medications.
-
Monitor Hydration Status: Assess for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Data Presentation
Table 1: Example Dose-Ranging Study for this compound in a Mouse Xenograft Model
| Dose Group (mg/kg, p.o., daily) | Mean Body Weight Change (%) | Incidence of Diarrhea (%) | Incidence of Severe Rash (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | +5% | 0% | 0% | 0% |
| 1 mg/kg | +2% | 10% | 0% | 35% |
| 2.5 mg/kg | -5% | 25% | 15% | 60% |
| 5 mg/kg | -12% | 50% | 40% | 85% |
| 10 mg/kg | -20% | 80% | 75% | 95% |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Monitoring for Cardiotoxicity in Rodent Models
-
Baseline Assessment: Prior to initiating this compound treatment, perform baseline echocardiography on all animals to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and other cardiac parameters.
-
Interim Monitoring: For long-term studies, repeat echocardiography at regular intervals (e.g., every 2-4 weeks).
-
Histopathology and Biomarkers: Collect heart tissue for histopathological analysis (e.g., H&E staining for myocyte degeneration, Masson's trichrome for fibrosis). Collect blood samples for cardiac troponin analysis.
Mandatory Visualizations
Caption: this compound inhibits MEK, impacting both tumor growth and normal tissue homeostasis.
Caption: Workflow for conducting preclinical studies with toxicity monitoring and management.
References
Technical Support Center: RG7167 High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RG7167 in high-throughput screening (HTS) assays. Given that this compound is a Mitogen-Activated Protein Kinase Kinase (MEK) inhibitor that was under investigation for solid tumors, this guide focuses on potential concentration-related issues in cell-based and biochemical assays.[1]
Troubleshooting Guide: Concentration-Related Issues
High-throughput screening can occasionally present challenges related to compound concentration, leading to inconsistent or unexpected results.[2][3] Below are common issues and step-by-step guidance to address them.
1. Issue: High Variability in Dose-Response Curves
Question: My dose-response curves for this compound are inconsistent across different plates and even within the same plate. What could be the cause?
Answer: High variability is a common issue in HTS and can stem from several factors.[2][3] Here’s a systematic approach to troubleshoot this:
-
Liquid Handling and Dispensing: Inaccurate or imprecise liquid handling is a primary source of variability.
-
Protocol:
-
Calibration Check: Ensure all automated liquid handlers (e.g., acoustic dispensers, pintools) are properly calibrated. Refer to the instrument manual for the calibration procedure.
-
Dispensing Verification: Use a fluorescent dye (e.g., fluorescein) in a mock plate to visually and quantitatively assess dispensing accuracy and precision across the plate.
-
Tip Inspection: For tip-based liquid handlers, visually inspect for any clogged or damaged tips before each run.
-
-
-
Compound Solubility: Poor solubility of this compound at higher concentrations can lead to precipitation and inaccurate dosing.
-
Protocol:
-
Visual Inspection: After preparing the highest concentration of this compound, visually inspect the solution for any precipitate. Centrifuge the stock solution tube and check for a pellet.
-
Solubility Test: Prepare serial dilutions and measure turbidity using a plate reader. A sharp increase in absorbance/turbidity can indicate precipitation.
-
Solvent Optimization: If solubility in DMSO is an issue, consider testing a small percentage of a co-solvent like Pluronic F-68, but be sure to test for solvent effects on your assay.
-
-
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health or enzyme activity.[4]
-
Protocol:
-
Plate Incubation: Use humidity-controlled incubators. If not available, place plates in a secondary container with a moistened paper towel.
-
Plate Sealing: Use high-quality plate seals to minimize evaporation during long incubation steps.
-
Data Analysis: Exclude data from the outer rows and columns if edge effects are consistently observed. Fill these wells with media or buffer to create a humidity barrier.
-
-
2. Issue: Lower Than Expected Potency (High IC50/EC50)
Question: The observed potency of this compound in my assay is significantly lower than published values. Why might this be happening?
Answer: A discrepancy in potency can be due to compound integrity, assay conditions, or cell-specific factors.
-
Compound Integrity:
-
Protocol:
-
Purity Check: If possible, verify the purity of your this compound stock using an analytical method like HPLC-MS.
-
Storage Conditions: Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
-
Assay Conditions:
-
Protocol:
-
ATP Concentration (for biochemical assays): If you are running a kinase assay, the concentration of ATP can compete with ATP-competitive inhibitors. The IC50 of this compound will increase with higher ATP concentrations. Determine the Km of ATP for your specific kinase and consider running the assay at or below the Km.
-
Cell Density: For cell-based assays, high cell density can lead to a higher apparent IC50 due to increased metabolism of the compound or a higher number of target molecules. Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Test a range of serum concentrations to see how it impacts this compound potency.
-
-
3. Issue: High Background Signal or False Positives at High Concentrations
Question: At high concentrations, this compound appears to be a hit in my assay, but I suspect it's a false positive. How can I confirm this?
Answer: High concentrations of compounds can interfere with assay technologies or induce cytotoxicity, leading to false positives.[5]
-
Assay Interference:
-
Protocol:
-
Counterscreen (No Target): Run the assay in the absence of the biological target (e.g., no enzyme or no cells). If you still observe a signal change with this compound, it indicates direct interference with the assay reagents or detection method.
-
Technology-Specific Interference:
-
Fluorescence-Based Assays: Check for auto-fluorescence of this compound at the excitation and emission wavelengths used in your assay.
-
Luciferase-Based Assays: Test for direct inhibition of the luciferase enzyme by this compound.
-
-
-
-
Cytotoxicity:
-
Protocol:
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) using the same cell line, compound concentrations, and incubation time.
-
Data Normalization: If significant cytotoxicity is observed at concentrations that show activity in the primary assay, the primary assay results are likely confounded by cell death. The apparent "inhibition" may be due to a decrease in viable cells rather than specific target engagement.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a high-throughput screen?
A1: For a first-pass, single-concentration screen, a concentration of 10 µM is a common starting point. For dose-response experiments, a typical range would be from 10 nM to 30 µM, using a 1:3 serial dilution. The optimal range will depend on the specific assay and cell type.
Q2: How should I prepare my stock solutions and dilution plates for this compound?
A2:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Intermediate Plates: Create an intermediate dilution plate in DMSO.
-
Assay Plates: Transfer a small volume from the intermediate plate to the final assay plate containing media or buffer. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q3: What quality control metrics should I use for my HTS assay with this compound?
A3: Key quality control metrics include:
-
Z'-factor: A measure of assay robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background (S/B) Ratio: The ratio of the positive control signal to the negative control signal.
-
Coefficient of Variation (%CV): A measure of the variability of your controls. Aim for a %CV below 15%.[6]
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate expected outcomes in different HTS scenarios.
Table 1: Hypothetical Potency of this compound in Various Assays
| Assay Type | Cell Line/Target | Key Parameter | Hypothetical IC50/EC50 |
| Biochemical | Recombinant MEK1 Kinase | ATP Concentration = Km | 50 nM |
| Biochemical | Recombinant MEK1 Kinase | ATP Concentration = 1 mM | 500 nM |
| Cell-Based (Proliferation) | BRAF V600E Mutant Melanoma | 10% FBS | 100 nM |
| Cell-Based (Proliferation) | BRAF V600E Mutant Melanoma | 2% FBS | 30 nM |
| Cell-Based (Cytotoxicity) | BRAF Wild-Type Keratinocytes | 10% FBS | > 10 µM |
Table 2: Troubleshooting Data for High Variability Issue
| Plate Location | Mean Signal (RFU) | Standard Deviation | % Coefficient of Variation |
| Inner Wells (n=300) | 15,023 | 1,450 | 9.7% |
| Outer Wells (n=84) | 18,567 | 4,890 | 26.3% |
Experimental Protocols
Protocol 1: MEK1 Kinase Biochemical Assay (Time-Resolved FRET)
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare a solution of recombinant active MEK1 and inactive ERK2 substrate in assay buffer.
-
Prepare ATP solution in assay buffer at 2x the final desired concentration.
-
Prepare this compound serial dilutions in 100% DMSO, then dilute into assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of this compound dilution or DMSO control to assay wells.
-
Add 5 µL of the MEK1/ERK2 enzyme/substrate mix.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET detection mix (containing Eu-labeled anti-phospho-ERK antibody and an APC-labeled antibody).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX).
-
Protocol 2: Cell Proliferation Assay (MTS)
-
Cell Seeding:
-
Trypsinize and count cells (e.g., A375 melanoma cells).
-
Seed 2,000 cells per well in 90 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a 10x working solution of this compound serial dilutions in culture medium.
-
Add 10 µL of the 10x compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2.
-
Read the absorbance at 490 nm using a standard plate reader.
-
Visualizations
Caption: Simplified MAPK signaling pathway showing the inhibitory action of this compound on MEK.
Caption: A typical experimental workflow for a high-throughput screening (HTS) campaign.
References
- 1. RG 7167 - AdisInsight [adisinsight.springer.com]
- 2. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
Technical Support Center: RG7167 and Cell Viability Assay Artifacts
This technical support center provides troubleshooting guidance for researchers encountering unexpected results or artifacts when using RG7167, a MEK inhibitor, in cell viability assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and highly selective MEK inhibitor.[1] It functions by inhibiting the MAPK signaling pathway, which is crucial for cell growth and survival.[1] As a MEK inhibitor, this compound can alter cellular metabolism, which may vary depending on the cell type. These alterations can include changes in glycolysis and an increase in mitochondrial respiration and oxidative phosphorylation.
Q2: I'm observing an unexpected increase in signal in my tetrazolium-based (MTT, MTS, XTT) viability assay after treating cells with this compound. What could be the cause?
An unexpected increase in signal in tetrazolium-based assays can be due to several factors:
-
Metabolic Reprogramming: MEK inhibitors like this compound can induce metabolic shifts in some cancer cells, leading to an increase in mitochondrial respiration. Since tetrazolium assays measure metabolic activity through the reduction of the dye by mitochondrial dehydrogenases, an increase in mitochondrial activity could be misinterpreted as increased cell viability.
-
Direct Reduction of Assay Reagent: While not specifically documented for this compound, some small molecules can directly reduce the tetrazolium salt to its colored formazan product, independent of cellular activity. This would lead to a false-positive signal.
-
Compound Precipitation: If this compound precipitates in the culture medium, it can interfere with the optical density readings of the formazan product.
Q3: My resazurin (AlamarBlue) assay is showing conflicting results with other viability assays when using this compound. Why might this be?
Similar to tetrazolium assays, the resazurin assay is also dependent on the metabolic activity of cells, specifically the reduction of resazurin to the fluorescent resorufin. Therefore, the metabolic reprogramming induced by this compound can also affect the outcome of this assay. Additionally, some compounds can have intrinsic fluorescent properties that overlap with the excitation and emission spectra of resorufin, leading to inaccurate readings.
Q4: Can this compound interfere with ATP-based viability assays (e.g., CellTiter-Glo)?
ATP-based assays are generally considered less prone to artifacts from compounds that affect cellular metabolism in the same way as tetrazolium or resazurin assays. This is because they directly measure the level of ATP, a key indicator of viable cells. However, MEK inhibitors can influence cellular ATP levels. In some contexts, MEK inhibition has been associated with an increase in cellular ATP levels. Therefore, it is crucial to validate findings with an alternative method.
Q5: What are the recommended control experiments to run when testing this compound in a cell viability assay?
To ensure the reliability of your results, the following controls are essential:
-
No-Cell Control: Culture medium with the assay reagent and this compound at the highest concentration used in the experiment. This will help identify any direct interaction between the compound and the assay reagents.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known cytotoxic compound to ensure the assay is performing as expected.
-
Compound Color/Fluorescence Control: A plate containing this compound in culture medium (without cells or assay reagents) to check for any intrinsic absorbance or fluorescence of the compound at the wavelengths used for detection.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and create a cell suspension that is homogenous. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to variability. Avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
Issue 2: High background signal in no-cell control wells.
| Potential Cause | Troubleshooting Step |
| This compound interferes with the assay reagent | If the no-cell control containing this compound shows a high signal, the compound is likely interacting directly with the assay components. Consider using an alternative viability assay with a different detection principle. |
| Contaminated Reagents | Use fresh, sterile reagents and media. |
| Light Exposure | Some assay reagents are light-sensitive. Protect plates from light during incubation and reading. |
Issue 3: Discrepancy between viability assay results and microscopic observation.
| Potential Cause | Troubleshooting Step |
| Metabolic effects of this compound | This compound may be inhibiting cell proliferation (cytostatic effect) without immediately causing cell death (cytotoxic effect). Metabolic assays might not distinguish between these two outcomes. |
| Assay Artifact | The observed signal may not be a true reflection of cell viability due to compound interference. |
| Solution | Correlate the results from your viability assay with a direct measure of cell number, such as cell counting using a hemocytometer or an automated cell counter with trypan blue exclusion, or by using a live/dead cell imaging assay. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.[3]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[3]
Resazurin (AlamarBlue) Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the culture volume.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[4][5]
-
Fluorescence Reading: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[6]
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate Preparation: Prepare a white-walled 96-well plate with cells and test compounds.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.[7][8]
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Reading: Measure luminescence using a luminometer.[8]
Data Presentation
Table 1: Summary of Potential Artifacts with this compound in Common Cell Viability Assays
| Assay Type | Principle | Potential Artifact with this compound | Recommended Action |
| Tetrazolium (MTT, MTS, XTT) | Reduction by metabolic enzymes | Altered metabolic activity leading to false readings; potential for direct compound reduction. | Validate with a non-metabolic assay; run no-cell controls. |
| Resazurin (AlamarBlue) | Reduction by metabolic enzymes | Altered metabolic activity; potential for compound autofluorescence. | Check for compound fluorescence; validate with an alternative assay. |
| ATP-Based (CellTiter-Glo) | Quantification of ATP | Potential for altered cellular ATP levels. | Correlate with direct cell counting methods. |
| Crystal Violet | Staining of adherent cells | Less susceptible to metabolic artifacts. | A good orthogonal method to confirm results from metabolic assays. |
| Trypan Blue Exclusion | Membrane integrity | Direct measure of cell viability. | Use to confirm cytotoxicity and distinguish from cytostatic effects. |
Visualizations
Caption: General experimental workflow for a cell viability assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. portals.broadinstitute.org [portals.broadinstitute.org]
- 7. ch.promega.com [ch.promega.com]
- 8. 2.4. Cell Viability Assay [bio-protocol.org]
Technical Support Center: Enhancing the Bioavailability of RG7167 for Research Applications
Welcome to the technical support center for RG7167. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the bioavailability of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to help you optimize your research outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and why is its bioavailability a consideration for research?
A1: this compound is a potent and highly selective, orally administered inhibitor of MEK (Mitogen-activated protein kinase kinase)[1]. As a MEK inhibitor, it targets the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers, making it a valuable tool for oncology research[2]. The bioavailability of a research compound is crucial as it dictates the fraction of the administered dose that reaches systemic circulation and is available to exert its therapeutic effect at the target site. Inconsistent or low bioavailability can lead to unreliable and difficult-to-interpret experimental results. While specific data for this compound is not publicly available, many kinase inhibitors exhibit poor aqueous solubility, which can be a primary reason for low oral bioavailability[3][4].
Q2: I am observing high variability in my in vivo experimental results with this compound. Could this be related to bioavailability?
A2: High variability in in vivo studies is a common indicator of formulation-dependent absorption and low bioavailability. Factors such as the animal's fed or fasted state, the vehicle used for administration, and the physicochemical properties of the compound itself can significantly influence its absorption from the gastrointestinal tract. If this compound has poor solubility, its dissolution can be a rate-limiting step for absorption, leading to erratic plasma concentrations.
Q3: What are the general strategies to improve the bioavailability of a research compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Solubilization Techniques: Using co-solvents, surfactants, or complexing agents to increase the concentration of the drug in solution.
-
Lipid-Based Formulations: Dissolving the compound in a lipid-based vehicle can improve absorption through lymphatic pathways.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution characteristics.
The choice of strategy depends on the specific physicochemical properties of the compound.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides a step-by-step approach to troubleshoot and improve the bioavailability of this compound in your research.
Problem: Low or inconsistent plasma concentrations of this compound in animal studies.
Potential Cause: Poor aqueous solubility and/or dissolution rate of this compound.
Solutions:
-
Characterize the Physicochemical Properties (If not already known):
-
Determine the aqueous solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
-
Determine the partition coefficient (LogP) to understand its lipophilicity.
-
-
Select an Appropriate Formulation Strategy: Based on the initial characterization, choose a suitable formulation approach from the table below.
Table 1: Formulation Strategies for Bioavailability Enhancement
| Strategy | Description | When to Use | Potential Starting Formulations |
| Particle Size Reduction | Decreasing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | For compounds where dissolution is the rate-limiting step for absorption. | Micronized powder suspension in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose). |
| Co-solvent Systems | Using a mixture of a water-miscible organic solvent with water to increase the solubility of a nonpolar drug. | For compounds with low intrinsic solubility. | 10-40% PEG 400 in water or saline; 5-20% DMSO in corn oil. |
| Surfactant Dispersions | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility. | For poorly soluble, lipophilic compounds. | 1-10% Tween® 80 or Cremophor® EL in an aqueous vehicle. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their solubility. | For compounds that can fit within the cyclodextrin cavity. | 10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. |
| Lipid-Based Formulations | Formulating the drug in lipids, surfactants, and co-solvents can enhance solubilization and promote lymphatic absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common example. | For highly lipophilic compounds (LogP > 3). | Formulations containing oils (e.g., sesame oil, Capryol™ 90), surfactants (e.g., Cremophor® EL, Kolliphor® RH 40), and co-solvents (e.g., Transcutol® HP). |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion, which has a higher dissolution rate than the crystalline drug. | For crystalline compounds with poor solubility. | Dispersions with polymers like PVP, HPMC, or Soluplus®, prepared by solvent evaporation or melt extrusion. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Mortar and pestle or a mechanical mill
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Probe sonicator
Procedure:
-
Weigh the desired amount of this compound.
-
If using a mortar and pestle, grind the powder for at least 15 minutes to reduce particle size. For larger quantities, a mechanical mill is recommended.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to heated (80-90°C) sterile water while stirring. Allow it to cool to room temperature.
-
Gradually add the micronized this compound powder to the vehicle while vortexing to form a slurry.
-
Sonicate the suspension on ice using a probe sonicator to ensure homogeneity and further reduce particle agglomeration.
-
Store the suspension at 4°C and ensure it is well-resuspended before each administration.
Protocol 2: Preparation of a Co-solvent Formulation
Objective: To increase the solubility of this compound using a co-solvent system.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline
-
Vortex mixer and magnetic stirrer
Procedure:
-
Weigh the desired amount of this compound.
-
Determine the desired final concentration and volume. For a 20% PEG 400 formulation, the final volume will be composed of 20% PEG 400 and 80% saline.
-
Add the this compound powder to the required volume of PEG 400.
-
Vortex and gently heat (if necessary, and if the compound is heat-stable) until the compound is fully dissolved.
-
Slowly add the sterile saline to the PEG 400/drug solution while stirring continuously.
-
Ensure the final solution is clear and free of precipitation before administration.
Visualizations
Signaling Pathway of this compound
This compound is a MEK inhibitor, targeting a key kinase in the MAPK/ERK signaling cascade. This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for researchers to follow when encountering bioavailability issues with this compound.
References
- 1. RG 7167 - AdisInsight [adisinsight.springer.com]
- 2. medkoo.com [medkoo.com]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blotting After RG7167 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unclear Western blot bands after treating cells or tissues with RG7167, a selective MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cellular processes such as proliferation, differentiation, and survival, which are often dysregulated in cancer.
Q2: Why are my Western blot bands for protein X unclear after this compound treatment?
Unclear Western blot bands after this compound treatment can arise from several factors related to its mechanism of action. These can be broadly categorized as:
-
On-target effects: Changes in the phosphorylation status, stability, or localization of your target protein due to the inhibition of the MAPK pathway.
-
Off-target effects: Unintended interactions of this compound with other cellular proteins.
-
General Western blotting issues: Technical errors during the experimental procedure that are exacerbated by the cellular effects of the drug.
This guide will walk you through troubleshooting each of these possibilities.
Q3: Can this compound treatment lead to changes in protein phosphorylation that affect Western blot results?
Yes. As a MEK inhibitor, this compound's primary effect is to decrease the phosphorylation of ERK1/2. If your protein of interest is a downstream target of the ERK pathway, you may observe a decrease in its phosphorylation. This can manifest as:
-
A shift in molecular weight: Phosphorylated proteins often migrate slower on SDS-PAGE gels. A decrease in phosphorylation can lead to a band that runs faster than the untreated control.
-
Weak or no signal: If your primary antibody is specific to the phosphorylated form of the protein, a decrease in phosphorylation will result in a weaker or absent band.
Conversely, inhibition of the MAPK pathway can sometimes lead to feedback activation of upstream components. This can result in an increase in the phosphorylation of MEK itself, which could be a useful positive control for drug activity.
Q4: Could this compound treatment be affecting the stability or degradation of my protein of interest?
Yes. The MAPK pathway is known to regulate the stability of numerous proteins through the ubiquitin-proteasome system. By inhibiting this pathway, this compound can alter the ubiquitination status of your target protein, leading to either its stabilization or degradation. This can appear on a Western blot as:
-
Smearing or multiple bands below the expected size: This can indicate increased protein degradation and the presence of cleavage products.
-
An increase or decrease in the total protein level: This would reflect a change in the overall stability of the protein.
Troubleshooting Guide
Problem 1: Blurry or Smeared Bands
| Potential Cause | Troubleshooting Steps |
| Increased Protein Degradation: this compound may be inducing the degradation of your target protein. | 1. Use Protease Inhibitors: Ensure a fresh and potent protease inhibitor cocktail is added to your lysis buffer. 2. Work Quickly and on Ice: Minimize the time between cell lysis and sample loading, and keep samples on ice at all times. 3. Co-treat with a Proteasome Inhibitor: Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound to see if the smearing is reduced, which would indicate proteasomal degradation. |
| High Voltage During Electrophoresis: Running the gel at too high a voltage can cause bands to become distorted.[1] | 1. Reduce Voltage: Run the gel at a lower voltage for a longer period. |
| Incorrect Buffer Composition: Improperly prepared or old running or transfer buffer can lead to poor band resolution.[2] | 1. Prepare Fresh Buffers: Use freshly made buffers for each experiment. |
| Air Bubbles During Transfer: Air bubbles trapped between the gel and the membrane will block the transfer of proteins.[2] | 1. Careful Assembly: Ensure no air bubbles are present when assembling the transfer stack. A roller can be used to gently remove bubbles. |
Problem 2: Multiple or Unexpected Bands
| Potential Cause | Troubleshooting Steps |
| Protein Degradation Products: The lower molecular weight bands could be degradation products of your target protein. | 1. Follow steps for "Increased Protein Degradation" above. 2. Use an Antibody Targeting a Different Epitope: If possible, use an antibody that recognizes a different region of the protein to see if the same pattern of degradation is observed. |
| Post-Translational Modifications (PTMs): this compound could be inducing other PTMs besides phosphorylation, such as ubiquitination, which can lead to higher molecular weight bands. | 1. Immunoprecipitation (IP): Perform an IP of your target protein followed by a Western blot for ubiquitin to confirm if it is being ubiquitinated. |
| Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins.[1] | 1. Optimize Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding. 2. Run a Secondary Antibody Only Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[1] 3. Use a More Specific Primary Antibody: Consider using a monoclonal or affinity-purified polyclonal antibody. |
Problem 3: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Decreased Protein Expression or Stability: this compound may be downregulating the expression or increasing the degradation of your target protein. | 1. Increase Protein Load: Load a higher amount of total protein onto the gel.[2] 2. Check for Degradation: Look for evidence of degradation as described in the sections above. |
| Decreased Phosphorylation: If using a phospho-specific antibody, the signal may be lost due to MEK inhibition. | 1. Use a Total Protein Antibody: Run a parallel blot with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein to confirm that the protein is still present. |
| Suboptimal Antibody Concentration or Incubation Time: The antibody concentration may be too low or the incubation time too short. | 1. Increase Antibody Concentration: Try a higher concentration of your primary antibody.[2] 2. Increase Incubation Time: Incubate with the primary antibody overnight at 4°C.[2] |
| Inefficient Protein Transfer: The protein may not be transferring efficiently from the gel to the membrane. | 1. Check Transfer Efficiency: Stain the gel with Coomassie blue after transfer to see if protein remains. Stain the membrane with Ponceau S to visualize transferred proteins. |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated (vehicle) control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol if using PVDF.
-
Transfer at 100V for 1-2 hours or according to the manufacturer's instructions.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Look at MEK Inhibitors in BRAF-Mutant Melanoma: Trametinib vs. Cobimetinib
In the landscape of targeted therapies for BRAF-mutant melanoma, the combination of a BRAF inhibitor with a MEK inhibitor has become the standard of care. This guide provides a detailed comparison of two prominent MEK inhibitors, trametinib and cobimetinib, as part of their respective FDA-approved combination regimens: trametinib with dabrafenib and cobimetinib with vemurafenib. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and underlying experimental data of these therapeutic strategies.
Initially, this guide was intended to compare RG7167 with trametinib. However, a thorough review of the scientific literature and clinical trial databases revealed a lack of clinical data for this compound (also known as RO4987655 or CH4987655) in the context of BRAF-mutant melanoma. Therefore, to provide a valuable and data-driven comparison for our audience, we have shifted the focus to a clinically relevant alternative, cobimetinib, for which extensive comparative data is available.
At a Glance: Efficacy and Safety of Combination Therapies
The clinical development of MEK inhibitors in combination with BRAF inhibitors has been primarily evaluated in large, randomized phase III clinical trials. For the dabrafenib plus trametinib combination, the pivotal trial is the COMBI-v study. For the vemurafenib plus cobimetinib combination, the key trial is the coBRIM study. Indirect comparisons of these two landmark trials suggest comparable efficacy, with some potential differences in their safety profiles.[1][2][3]
Table 1: Comparative Efficacy of Dabrafenib + Trametinib (COMBI-v) vs. Vemurafenib + Cobimetinib (coBRIM)
| Efficacy Endpoint | Dabrafenib + Trametinib (COMBI-v) | Vemurafenib + Cobimetinib (coBRIM) | Indirect Comparison Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 25.6 months | 22.3 months | 0.94 (0.68 - 1.30)[1] |
| Median Progression-Free Survival (PFS) | 12.6 months | 12.3 months | 1.05 (0.79 - 1.40)[1] |
| Overall Response Rate (ORR) | 64% | 70% | 0.90 (0.74 - 1.10)[1] |
| Complete Response (CR) | 13% | 10% | N/A |
Table 2: Comparative Safety of Dabrafenib + Trametinib (COMBI-v) vs. Vemurafenib + Cobimetinib (coBRIM)
| Adverse Event (AE) Category | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib | Indirect Comparison Risk Ratio (95% CI) |
| Any AE (Grade ≥3) | 52% | 65% | 0.71 (0.60 - 0.85)[1] |
| Treatment-Related AE | 87% | 94% | 0.92 (0.87 - 0.97)[1] |
| Dose Interruption/Modification due to AE | 35% | 45% | 0.77 (0.60 - 0.99)[1] |
| Pyrexia (All Grades) | 51% | 18% | N/A |
| Diarrhea (All Grades) | 34% | 57% | N/A |
| Photosensitivity Reaction (All Grades) | 4% | 40% | N/A |
| Cutaneous Squamous Cell Carcinoma | <1% | 3% | N/A |
Understanding the Mechanism: Targeting the MAPK Pathway
Both trametinib and cobimetinib are potent and selective inhibitors of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. In BRAF-mutant melanoma, a constitutively active BRAF protein drives uncontrolled cell proliferation through this pathway. While BRAF inhibitors like dabrafenib and vemurafenib directly target the mutated BRAF protein, resistance often develops through reactivation of the MAPK pathway downstream of BRAF. By inhibiting MEK, trametinib and cobimetinib provide a dual blockade of this critical signaling cascade, leading to more durable responses.
Experimental Protocols: A Glimpse into the Pivotal Trials
The methodologies of the COMBI-v and coBRIM trials were robust and shared many similarities, providing a solid basis for indirect comparison.
COMBI-v Trial (Dabrafenib + Trametinib)
-
Study Design: A phase III, randomized, open-label trial.
-
Patient Population: Patients with unresectable or metastatic BRAF V600E or V600K mutation-positive cutaneous melanoma who had not received prior systemic therapy for advanced disease.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either dabrafenib (150 mg twice daily) plus trametinib (2 mg once daily) or vemurafenib (960 mg twice daily) monotherapy.
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), duration of response, and safety.
-
Assessment: Tumor assessments were performed every 8 weeks.
coBRIM Trial (Vemurafenib + Cobimetinib)
-
Study Design: A phase III, randomized, double-blind, placebo-controlled trial.[4]
-
Patient Population: Previously untreated patients with unresectable locally advanced or metastatic BRAF V600 mutation-positive melanoma.[4]
-
Randomization: Patients were randomized in a 1:1 ratio to receive vemurafenib (960 mg twice daily) plus cobimetinib (60 mg once daily for 21 days of a 28-day cycle) or vemurafenib plus placebo.[4]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[5]
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), duration of response, and safety.[4]
-
Assessment: Tumor response was assessed by CT or MRI every 8 weeks for the first 24 weeks, then every 12 weeks.
Conclusion
The combination of a BRAF inhibitor and a MEK inhibitor has significantly improved outcomes for patients with BRAF-mutant melanoma. Both the dabrafenib plus trametinib and vemurafenib plus cobimetinib regimens have demonstrated substantial efficacy in large-scale clinical trials. Indirect comparisons suggest that while their efficacy is broadly similar, the dabrafenib and trametinib combination may be associated with a more favorable safety profile, particularly concerning severe adverse events and the need for dose modifications.[1] However, it is important to note that the adverse event profiles differ, with pyrexia being more common with dabrafenib and trametinib, while photosensitivity and diarrhea are more frequently observed with vemurafenib and cobimetinib. The choice of a specific combination regimen may, therefore, depend on individual patient characteristics and comorbidities. Direct head-to-head clinical trials would be required to definitively establish the superiority of one combination over the other.
References
- 1. Indirect treatment comparison of dabrafenib plus trametinib versus vemurafenib plus cobimetinib in previously untreated metastatic melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The relative clinical efficacy of trametinib-dabrafenib and cobimetinib-vemurafenib in advanced melanoma: an indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Tale of Two MEK Inhibitors: A Comparative Guide to RG7167 and Selumetinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway have been a focal point of research. Specifically, targeting MEK (MAPK/ERK Kinase) has shown promise in treating various malignancies driven by RAS/RAF mutations. This guide provides a detailed comparison of two such MEK inhibitors: RG7167 (also known as CH4987655) and selumetinib.
While both compounds share a common target, their developmental trajectories have diverged significantly. Selumetinib has achieved FDA approval for specific indications and is supported by a wealth of preclinical and clinical data. In contrast, the clinical development of this compound was discontinued, resulting in more limited publicly available information. This guide presents a side-by-side comparison of their efficacy based on available data, offering valuable insights for researchers in the field of oncology drug development.
At a Glance: Key Differences
| Feature | This compound (CH4987655) | Selumetinib |
| Development Status | Development Discontinued | FDA Approved |
| Developer | Chugai Pharmaceutical / Roche | Array BioPharma / AstraZeneca |
| Mechanism of Action | Selective, ATP non-competitive MEK inhibitor | Selective, ATP non-competitive MEK1/2 inhibitor |
| Clinical Use | Phase I trials completed | Approved for pediatric neurofibromatosis type 1 (NF1) with inoperable plexiform neurofibromas; investigated in various other cancers. |
Signaling Pathway Targeted by this compound and Selumetinib
Both this compound and selumetinib are designed to inhibit MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling cascade. This pathway, when aberrantly activated by mutations in genes such as BRAF or RAS, drives cell proliferation and survival in many cancers. By blocking MEK, these inhibitors prevent the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and tumor growth.
Preclinical Efficacy: A Head-to-Head Look
Direct comparative studies between this compound and selumetinib are not available. However, by compiling data from independent preclinical studies, we can draw inferences about their respective potencies and activities.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro IC50 Values for this compound and Selumetinib
| Compound | Target/Assay | IC50 | Cell Line(s) / Conditions | Citation(s) |
| This compound (CH4987655) | MEK1/2 Inhibition | 5.2 nmol/L | In vitro cascade assay | [1] |
| pERK Inhibition (Plasma) | 40.6 ng/mL | Healthy volunteers | [2] | |
| Cell Proliferation | 6.5 nmol/L | NCI-H2122 (K-ras mutant) | [3] | |
| Selumetinib | MEK1 Inhibition | 14 nmol/L | Cell-free enzymatic assay | [4] |
| ERK1/2 Phosphorylation | 10 nmol/L | Cell-based assay | [4] | |
| Cell Proliferation | 3.153 nmol/L | CHP-212 | [4] | |
| Cell Proliferation | 22.88 nmol/L | H9 | [4] | |
| Cell Proliferation | 24.59 nmol/L | HL-60 | [4] | |
| Cell Proliferation | 15.65 µmol/L | HCC1937 (Triple-Negative Breast Cancer) | [5] | |
| Cell Proliferation | 12.94 µmol/L | MDA-MB-231 (Triple-Negative Breast Cancer) | [5] | |
| Cell Proliferation | >1 µmol/L | Res186 (Pediatric Low-Grade Glioma) | [6] | |
| Cell Proliferation | ≤1 µmol/L | Res259 (Pediatric Low-Grade Glioma) | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy in Xenograft Models
Xenograft studies, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.
Table 2: In Vivo Efficacy of this compound and Selumetinib in Xenograft Models
| Compound | Tumor Model | Dosing | Efficacy Outcome | Citation(s) |
| This compound (CH4987655) | 26 human tumor cell line xenografts (including colorectal, lung, pancreatic, gastric, liver cancer, and melanoma) | Once daily, oral administration for 2 weeks | Tumor regression in 18 out of 26 models. | [1] |
| NCI-H2122 (human lung carcinoma) | 1.0 to 5.0 mg/kg | Dose-dependent anti-tumor activity. | [3] | |
| Selumetinib | Triple-Negative Breast Cancer (MDA-MB-231-LM) | 50 mg/kg, by gavage, 5 times/week for 3 weeks | Significantly fewer lung metastases than control. | [7] |
| Uveal Melanoma (MP34 PDX) | Not specified | 54% tumor growth inhibition. | [2] | |
| Ovarian Clear Cell Carcinoma (RMG-I/luc) | 50 or 100 mg/kg/day for 5 weeks | Significant suppression of tumor growth. | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of experiments cited in this guide.
In Vitro Cell Proliferation Assay (General Protocol)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of the MEK inhibitor (e.g., this compound or selumetinib) or vehicle control.
-
Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Study (General Workflow)
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a MEK inhibitor.
Clinical Efficacy and Developmental Path
The most significant divergence between this compound and selumetinib is in their clinical development.
This compound (CH4987655):
-
Advanced to Phase I clinical trials in patients with advanced solid tumors.[8]
-
A study in healthy volunteers established a pharmacokinetic-pharmacodynamic relationship, showing exposure-dependent inhibition of pERK.[2]
-
In a Phase I dose-escalation study, the maximum tolerated dose (MTD) was determined to be 8.5 mg twice daily.[9]
-
Clinical benefit was observed in 21.1% of evaluable patients, with two partial responses.[9]
-
Despite these early promising signals, the clinical development of this compound was discontinued. The reasons for this decision are not publicly detailed but can be multifactorial in drug development, including strategic portfolio decisions, emerging competition, or an unfavorable risk-benefit profile upon further investigation.
Selumetinib:
-
Extensive clinical development in a wide range of cancers.
-
Received FDA approval for the treatment of pediatric patients (aged 2 years and older) with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[10]
-
In the pivotal SPRINT trial for this indication, selumetinib demonstrated a high partial response rate, with many patients experiencing sustained tumor volume reduction.[10][11]
-
Has also been investigated in adults with NF1-associated plexiform neurofibromas, showing tumor shrinkage in a majority of patients.[12]
-
Clinical trials have also explored selumetinib in other cancers, including thyroid cancer, non-small cell lung cancer (NSCLC), and uveal melanoma, with varying degrees of success.
Conclusion
This comparative guide highlights the distinct paths of two MEK inhibitors, this compound and selumetinib. Both compounds demonstrated potent preclinical activity, effectively inhibiting the MAPK pathway and suppressing tumor growth in various models. However, only selumetinib successfully navigated the complexities of clinical development to become an approved therapy for a specific patient population.
For researchers and drug developers, this comparison underscores several key points:
-
The importance of a robust and sustained clinical development program: The extensive clinical data for selumetinib provided a clear path to regulatory approval.
-
The challenges of drug development: The discontinuation of this compound, despite promising early data, illustrates that preclinical efficacy does not always translate to clinical success or commercial viability.
-
The value of biomarker-driven clinical trials: The successful development of selumetinib in NF1, a genetically defined disease, showcases the power of targeting specific patient populations with a clear biological rationale.
By examining the available data for both this compound and selumetinib, the scientific community can continue to refine strategies for developing novel targeted therapies and ultimately improve outcomes for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Challenges of Selumetinib Therapy for Neurofibromatosis in a Resource-Limited Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selumetinib Reduces Tumor Volume in Neurofibromatosis [medscape.com]
- 12. Drug shrinks nerve tumors in adults with neurofibromatosis type 1 in a clinical trial | Center for Cancer Research [ccr.cancer.gov]
A Head-to-Head Showdown: Comparing the Potency and Performance of MEK Inhibitors, Including RG7167 (Cobimetinib)
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – October 30, 2025 – In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2, have emerged as crucial players. This guide provides a detailed, head-to-head comparison of key MEK inhibitors, with a focus on RG7167 (cobimetinib), alongside other notable agents such as trametinib, binimetinib, and selumetinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
The MAPK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, making MEK an attractive therapeutic target. This comparison delves into the biochemical potency, cellular activity, in vivo efficacy, and clinical performance of several MEK inhibitors that have been developed to thwart this pathway.
The MEK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a tiered signaling cascade where extracellular signals are transduced to the nucleus, ultimately influencing gene expression. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, the final kinases in this cascade. Inhibiting MEK offers a strategic point of intervention to block downstream signaling.
References
Comparative Analysis of RG7167 (Idasanutlin) Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective binding of RG7167 (idasanutlin) to its primary target, Murine Double Minute 2 (MDM2). This compound is a second-generation, potent, and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2][3] Its mechanism of action involves disrupting the interaction between MDM2 and the tumor suppressor protein p53, leading to the activation of p53, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[2][4] This guide summarizes the available quantitative data on its binding affinity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathway and experimental workflow.
Selectivity Profile of this compound (Idasanutlin)
This compound has been engineered for enhanced potency, selectivity, and bioavailability compared to earlier generation MDM2 inhibitors.[2] While comprehensive screening data against a broad panel of unrelated proteins is not extensively available in the public domain, the existing literature consistently describes this compound as a highly selective inhibitor of the p53-MDM2 interaction. This high selectivity is inferred from its potent on-target activity at low nanomolar concentrations and the differential effects observed in p53 wild-type versus p53-mutant or -null cell lines.
Quantitative Binding Affinity
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) in biochemical assays that directly measure the disruption of the p53-MDM2 interaction.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Idasanutlin) | p53-MDM2 | HTRF Binding Assay | 6 | [1] |
Note: The selectivity of this compound is further supported by studies on similar MDM2 inhibitors, such as navtemadlin, where off-target interactions were found to be inconsistent across different cell lines, suggesting a high degree of specificity for MDM2.
Signaling Pathway
The p53-MDM2 signaling pathway is a critical regulator of cell cycle progression and apoptosis. This compound targets this pathway by preventing the MDM2-mediated ubiquitination and subsequent degradation of p53.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the binding affinity of this compound to the p53-MDM2 complex.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is used to quantify the ability of a compound to disrupt the interaction between p53 and MDM2.
Objective: To determine the IC50 value of this compound for the inhibition of the p53-MDM2 interaction.
Materials:
-
GST-tagged MDM2 protein
-
Biotinylated p53 peptide
-
HTRF donor fluorophore (e.g., Europium cryptate-labeled anti-GST antibody)
-
HTRF acceptor fluorophore (e.g., Streptavidin-XL665)
-
This compound (Idasanutlin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the assay components in the following order:
-
This compound or vehicle control (DMSO).
-
GST-MDM2 protein.
-
Biotinylated p53 peptide.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding of MDM2 and p53 and the inhibitory action of this compound.
-
Detection: Add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) to the wells.
-
Second Incubation: Incubate the plate for another period (e.g., 60 minutes) at room temperature in the dark to allow for the binding of the detection antibodies.
-
Measurement: Read the plate on an HTRF-compatible microplate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for the HTRF-based p53-MDM2 binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of RG7167: A Comparative Analysis of Preclinical and Early Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for RG7167 (also known as CH4987655 and RO4987655), a selective MEK inhibitor, with other MEK inhibitors, namely trametinib and cobimetinib. The information is intended to offer a comprehensive overview of the preclinical efficacy and early clinical trial results to support independent validation and further research.
Preclinical Efficacy in Xenograft Models
This compound demonstrated potent anti-tumor activity in various human cancer xenograft models. Notably, in preclinical studies, daily oral administration of this compound for 14 days resulted in significant tumor growth inhibition (TGI) and even tumor regression in non-small cell lung cancer (NSCLC), pancreatic, and hepatocellular carcinoma models.
| MEK Inhibitor | Cancer Type (Cell Line) | Dose | Tumor Growth Inhibition (TGI) | Citation |
| This compound | NSCLC, Pancreatic, Hepatocellular Carcinoma | ≥ 3 mg/kg (daily) | 100% or Regression | [1] |
| Trametinib | Thyroid Cancer (8505C - BRAFV600E, CAL62 - KRASG12R) | Not specified | Sustained tumor shrinkage (>50%) | [2] |
| Trametinib | Gallbladder Cancer (NOZ) | 1 mg/kg (orally) | Significant tumor growth inhibition | [3] |
| Cobimetinib | Renal Cell Carcinoma (CaKi-2, 786-O, A-704, ACHN, A489) | Not specified in vivo | IC50 of 0.006-0.8μM in vitro | [4] |
Phase I Clinical Trial Data
The early clinical development of this compound was assessed in a Phase I dose-escalation study (NCT00817518) involving patients with advanced solid tumors. This trial established the safety profile, Maximum Tolerated Dose (MTD), and preliminary anti-tumor activity of the compound. For comparison, data from Phase I trials of trametinib and cobimetinib are also presented.
| MEK Inhibitor | Trial Identifier | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Efficacy Results | Most Common Adverse Events | Citation |
| This compound | NCT00817518 | 8.5 mg twice daily | Clinical benefit in 21.1% of patients; 2 partial responses. | Rash-related toxicities, gastrointestinal disorders. | [5] |
| Trametinib | NCT00687622 | 2 mg once daily (RP2D) | 10% objective response rate in various solid tumors. | Rash, dermatitis acneiform, diarrhea. | [1][3] |
| Trametinib | Phase Ib (combination with gemcitabine) | 2 mg daily | 30% partial response in pancreatic cancer. | Neutropenia, thrombocytopenia, transaminase elevation. | [6] |
| Cobimetinib | Phase I | 60 mg (21 days on / 7 days off) | 1 unconfirmed complete response and 6 partial responses in melanoma patients. | Diarrhea, rash, fatigue, edema, nausea, vomiting. | [7] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and other MEK inhibitors is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK1 and MEK2. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Caption: The MAPK signaling pathway and the point of inhibition by MEK inhibitors.
Experimental Protocols
Xenograft Tumor Growth Inhibition Studies
The general methodology for assessing in vivo efficacy of MEK inhibitors in preclinical models involves the following steps:
-
Cell Line Selection: Human cancer cell lines with known mutations (e.g., BRAF, KRAS) are chosen.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control (vehicle) and treatment groups.
-
Drug Administration: The MEK inhibitor (e.g., this compound, trametinib) is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Caption: A generalized workflow for preclinical xenograft studies.
Phase I Clinical Trial Design
The primary objectives of a Phase I clinical trial for a novel compound like this compound are to determine the MTD and to evaluate its safety and pharmacokinetic profile. A common design is the "3+3" dose-escalation scheme:
-
Patient Cohorts: Small cohorts of patients (typically 3) are enrolled at a specific dose level.
-
Dose-Limiting Toxicity (DLT) Observation: Patients are monitored for a predefined period (e.g., the first cycle of treatment) for DLTs.
-
Dose Escalation:
-
If no DLTs are observed in the first 3 patients, the next cohort is enrolled at a higher dose level.
-
If one DLT is observed, 3 more patients are added to the same dose level. If no further DLTs occur in this expanded cohort of 6, the dose is escalated.
-
If two or more DLTs are observed in a cohort of 3 to 6 patients, the MTD is considered to have been exceeded, and the next lower dose level is declared the MTD.
-
-
Expansion Cohort: Once the MTD is established, an expansion cohort may be enrolled at this dose to further evaluate safety, pharmacodynamics, and preliminary efficacy.
Caption: The "3+3" dose-escalation design for a Phase I clinical trial.
References
- 1. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to RG7167 and Next-Generation MEK Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of MEK (mitogen-activated protein kinase kinase) inhibitors, a clear understanding of the comparative performance and mechanisms of both early and next-generation compounds is crucial. This guide provides an objective comparison of the discontinued MEK inhibitor RG7167 against a panel of next-generation inhibitors, including trametinib, cobimetinib, binimetinib, selumetinib, and the investigational agents VS-6766 and IMM-1-104. The comparison is supported by preclinical and clinical data, detailed experimental methodologies, and visual diagrams of key cellular pathways and workflows.
The MEK Signaling Pathway: A Key Target in Oncology
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, making them a prime target for therapeutic intervention. Inhibition of MEK can effectively block downstream signaling and impede tumor growth.
Preclinical Performance: A Head-to-Head Comparison
The in vitro potency of MEK inhibitors is a key determinant of their potential therapeutic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50) in biochemical assays and the inhibitory constant (Ki). The following table summarizes the available preclinical data for this compound and a selection of next-generation MEK inhibitors.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound (CH4987655/RO4987655) | MEK1/2 | 5.2 | Not Reported | [1] |
| Trametinib (GSK1120212) | MEK1/2 | 0.92 (MEK1), 1.8 (MEK2) | Not Reported | [2][3] |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 | Not Reported | [4][5][6][7] |
| Binimetinib (MEK162) | MEK1/2 | 12 | Not Reported | [8][9][10][11] |
| Selumetinib (AZD6244) | MEK1 | 14 | Not Reported | [12][13][14] |
| VS-6766 (CH5126766/RO5126766) | MEK1, BRAF, CRAF | 160 (MEK1), 19 (BRAF), 56 (CRAF) | Not Reported | [15] |
| IMM-1-104 | Dual-MEK inhibitor | <1000 (in 3D-TGA cell lines) | Not Reported | [16] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following sections detail the generalized methodologies for the key experiments cited.
MEK Kinase Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MEK1/2.
References
- 1. RO4987655 [chemdict.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Trametinib (GSK-1120212; JTP-74057; Mekinist) | MEK1/2 inhibitor | CAS 871700-17-3 | Buy Trametinib (GSK-1120212; JTP-74057; Mekinist) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. immuneering.com [immuneering.com]
Onvansertib (RG7167): A Comparative Analysis of Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Onvansertib (formerly RG7167), a first-in-class, oral, and highly selective Polo-like kinase 1 (PLK1) inhibitor, has demonstrated promising anti-tumor activity across a spectrum of challenging-to-treat cancers. This guide provides a comprehensive comparison of onvansertib's efficacy in KRAS-mutated metastatic colorectal cancer (mCRC), relapsed/refractory acute myeloid leukemia (AML), and metastatic castration-resistant prostate cancer (mCRPC). The performance of onvansertib-based combination therapies is benchmarked against standard-of-care and alternative treatments, supported by data from clinical trials.
Mechanism of Action
Onvansertib targets PLK1, a key regulator of the cell cycle. Overexpressed in many cancer types, PLK1 plays a crucial role in mitotic progression. By inhibiting PLK1, onvansertib disrupts cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This mechanism is particularly relevant in tumors with specific genetic alterations, such as KRAS mutations, where cancer cells exhibit a heightened dependency on PLK1 for survival.
Efficacy in KRAS-Mutated Metastatic Colorectal Cancer (mCRC)
Onvansertib has shown significant promise in combination with standard chemotherapy for patients with KRAS-mutated mCRC, a population with limited effective treatment options.
Quantitative Data Summary
| Clinical Trial | Treatment Arm | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase 2 (NCT05593328) [1][2] | Onvansertib (30mg) + FOLFIRI/Bevacizumab | 1st-line KRAS/NRAS-mutated mCRC | 64% | Not yet reached (trend favors onvansertib) |
| Onvansertib (20mg) + FOLFIRI/Bevacizumab | 1st-line KRAS/NRAS-mutated mCRC | 50% | Not yet reached | |
| FOLFIRI/Bevacizumab alone (Control) | 1st-line KRAS/NRAS-mutated mCRC | 33% | Not yet reached | |
| Phase 1b/2 | Onvansertib + FOLFIRI/Bevacizumab | 2nd-line KRAS-mutated mCRC | 44% (evaluable patients) | >6 months |
| FIRE-3 (Comparator) | FOLFIRI + Bevacizumab | 1st-line RAS-mutant mCRC | - | - |
A notable finding from a phase 2 study is the impact of prior bevacizumab exposure. In bevacizumab-naïve patients, the combination of onvansertib with FOLFIRI/bevacizumab resulted in a remarkable ORR of 76.9% and a median PFS of 14.9 months.[3][4] This suggests a potential synergistic effect when onvansertib is used in the frontline setting.
Experimental Protocol: Phase 2 ONSEMBLE Trial (NCT05593328)
This randomized, open-label Phase 2 trial is designed to evaluate the efficacy and safety of onvansertib in combination with FOLFIRI and bevacizumab as a second-line treatment for patients with KRAS/NRAS-mutated mCRC who have progressed after first-line oxaliplatin-based chemotherapy.[5]
-
Patient Population: Adults with histologically confirmed metastatic and unresectable colorectal cancer with a documented KRAS or NRAS mutation.[5] Patients must have received one prior chemotherapy regimen.[5]
-
Treatment Arms:
-
Arm 1: Onvansertib (20 mg or 30 mg orally, days 1-5 and 15-19 of a 28-day cycle) + FOLFIRI and bevacizumab.
-
Arm 2 (Control): FOLFIRI and bevacizumab alone.[6]
-
-
Primary Endpoint: Objective Response Rate (ORR) determined by RECIST v1.1.[5][6]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety.[5]
Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)
In patients with relapsed or refractory AML, a setting with grim prognoses, onvansertib in combination with hypomethylating agents has shown encouraging anti-leukemic activity.
Quantitative Data Summary
| Clinical Trial | Treatment Arm | Patient Population | Complete Remission (CR/CRi) Rate |
| Phase 1b/2 (NCT03303339) [7][8] | Onvansertib + Decitabine | Relapsed/Refractory AML | 20% (9 of 45 patients) |
| Onvansertib + Low-Dose Cytarabine (LDAC) | Relapsed/Refractory AML | Data not as mature | |
| Comparator (Historical) | Salvage Chemotherapy (e.g., MEC) | Relapsed/Refractory AML | ~16-28% |
Notably, in the Phase 1b/2 study, 55% of the responders had a mutation in a splicing factor, suggesting a potential biomarker for response.[7] The median overall survival for patients with relapsed AML is typically only a few months, highlighting the unmet need for effective therapies.[9]
Experimental Protocol: Phase 1b/2 AML Trial (NCT03303339)
This trial was designed to evaluate the safety, tolerability, and anti-leukemic activity of onvansertib in combination with either decitabine or low-dose cytarabine (LDAC) in adult patients with relapsed or refractory AML.[4][10]
-
Patient Population: Adult patients with a diagnosis of AML who have relapsed after or are refractory to at least one prior induction therapy.
-
Treatment Arms (Dose Escalation and Expansion):
-
Primary Objectives (Phase 1b): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[11][12]
-
Primary Objectives (Phase 2): To assess the anti-leukemic activity of the combination at the RP2D.[12]
-
Response Criteria: Based on the International Working Group (IWG) criteria for AML.
Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
For patients with mCRPC who have developed resistance to standard androgen receptor signaling inhibitors like abiraterone, onvansertib has demonstrated the ability to restore sensitivity and control disease progression.
Quantitative Data Summary
| Clinical Trial | Treatment Arm | Patient Population | Disease Control Rate (DCR) at 12 Weeks |
| Phase 2 (NCT03414034) [13] | Onvansertib + Abiraterone/Prednisone | mCRPC with early resistance to abiraterone | 35% (across all doses) |
| Onvansertib (specific dose) + Abiraterone/Prednisone | mCRPC with early resistance to abiraterone | 63% | |
| Comparator | Continuation of Abiraterone alone | mCRPC with resistance | Progressive Disease |
Resistance to therapies like abiraterone typically develops within 9 to 15 months.[13] The addition of onvansertib appears to overcome this resistance in a meaningful subset of patients.
Experimental Protocol: Phase 2 mCRPC Trial (NCT03414034)
This Phase 2 study is evaluating the safety and efficacy of onvansertib in combination with abiraterone and prednisone in patients with mCRPC who are showing signs of early disease progression on abiraterone.[3][14]
-
Patient Population: Adult males with metastatic castration-resistant prostate cancer who have evidence of disease progression while on abiraterone and prednisone.[3]
-
Treatment Arms (Multiple Dosing Schedules):
-
Primary Endpoint: Disease control, assessed by prostate-specific antigen (PSA) decline or stabilization after 12 weeks of treatment.[15]
-
Exploratory Analyses: Evaluation of androgen receptor variants (e.g., AR-V7) and genomic profiling to identify biomarkers of response.[15]
Conclusion
Onvansertib (this compound) demonstrates significant potential as a combination therapy in multiple cancer types with high unmet medical needs. In KRAS-mutated mCRC, it substantially improves response rates when added to standard chemotherapy, particularly in bevacizumab-naïve patients. For relapsed/refractory AML, it offers a new therapeutic option with durable responses in a subset of patients. In mCRPC, it shows promise in overcoming resistance to standard hormonal therapy. Ongoing and future clinical trials will further delineate the role of this targeted agent in the oncology treatment landscape. The identification of predictive biomarkers, such as splicing factor mutations in AML, will be crucial for patient selection and maximizing the clinical benefit of onvansertib.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Onvansertib + FOLFIRI + Bevacizumab for Colorectal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Clinical Trial: NCT03414034 - My Cancer Genome [mycancergenome.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Cardiff Oncology Announces First Patient Dosed in ONSEMBLE Phase 2 Randomized Trial of Onvansertib in Patients with Metastatic Colorectal Cancer [prnewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cardiff Oncology Announces Updated Clinical and New Biomarker Data from Phase 2 Metastatic Castration-Resistant Prostate Cancer Trial at the AACR Annual Meeting | CRDF Stock News [stocktitan.net]
- 9. A Phase Two, Single-Arm, Open-Label Study With Dostarlimab Monotherapy in Participants With Untreated Stage II/III dMMR/MSI-H Locally Advanced Rectal Cancer (AZUR-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paper: Updated Analyses of a Phase 1b/2 Study of Onvansertib, a PLK1 Inhibitor, in Combination with Decitabine in Patients with Relapsed or Refractory Acute Myeloid Leukemia [ash.confex.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cardiffoncology.com [cardiffoncology.com]
- 13. NCT03414034 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of RG7167 (Bitopertin): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the investigational compound RG7167, also known as Bitopertin, adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential logistical information and step-by-step guidance for the safe disposal of this compound, based on available safety data.
Safety and Handling Overview
According to the Safety Data Sheet (SDS) for Bitopertin, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, standard laboratory best practices for handling chemical compounds should always be observed.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation.
-
Skin Contact: Although the product is generally not found to irritate the skin, in case of contact, wash the affected area with soap and water.
-
Eye Contact: In case of contact with eyes, rinse opened eyes for several minutes under running water.
-
Ingestion: If swallowed and symptoms persist, consult a doctor.
Quantitative Data and Physical Properties
The following table summarizes the key quantitative and physical properties of Bitopertin (this compound).
| Property | Data |
| Chemical Name | Bitopertin |
| Synonyms | RG1678, RO4917838 |
| CAS Number | 845614-11-1 |
| Molecular Formula | C₂₁H₂₀F₇N₃O₄S |
| Molecular Weight | 543.46 g/mol |
| Appearance | Solid (White to off-white) |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years.[1] |
| Flammability | Product is not flammable. |
| Solubility in Solvents | DMSO: 50 mg/mL (92 mM) with sonication recommended. Ethanol: 5 mg/mL (9.2 mM) with sonication recommended. |
Experimental Protocols: Disposal Procedure
While a specific, detailed experimental protocol for the disposal of this compound is not available, the following step-by-step procedure is based on the information from the Safety Data Sheet and standard laboratory practices for non-hazardous chemical waste.
Materials:
-
Appropriately labeled, sealable waste container for chemical solids.
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
-
Spatula or other suitable tool for transferring solid waste.
Procedure:
-
Segregation: Ensure that this compound waste is not mixed with other incompatible waste streams.
-
Collection of Solid Waste:
-
Carefully transfer all solid this compound waste, including any residual powder from original containers and contaminated disposables (e.g., weighing paper), into a designated and clearly labeled chemical waste container.
-
Use a spatula or other appropriate tool to ensure a complete transfer and to avoid generating dust.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "this compound (Bitopertin) Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by your institution's EHS or a licensed waste disposal contractor.
-
-
Accidental Spills:
-
In the event of a spill, pick up the material mechanically.
-
Avoid allowing the substance to enter sewers or surface/ground water.
-
Clean the spill area thoroughly.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original container of all contents.
-
Obliterate or deface the original label.
-
Dispose of the empty container in accordance with your institution's guidelines for chemically contaminated glass or plastic.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound (Bitopertin) in a laboratory setting.
Disclaimer: This information is intended as a guide and is based on the available Safety Data Sheet. It is the responsibility of the user to be aware of and to follow all applicable local, state, and federal regulations for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Personal protective equipment for handling RG7167
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of RG7167 (also known as CH4987655 or RO4987655), a potent and selective MEK inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed. The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after handling the compound.[1] |
| Eye Protection | Safety Glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | Lab Coat | A standard laboratory coat is required to prevent skin contact. |
| Respiratory Protection | Not generally required | If dust formation is likely, a NIOSH-approved respirator should be worn.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring user safety.
| Aspect | Procedure |
| Handling | Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[1] Use in a well-ventilated area.[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage temperature is -20°C. For short-term storage, 2-8°C is acceptable.[1] |
Emergency Procedures
In the event of an exposure or spill, follow these immediate first aid measures.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] |
| Spill | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[1]
Visual Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making process for responding to an emergency involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
